Deschloroetizolam
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-13-methyl-7-phenyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4S/c1-3-13-9-14-16(12-7-5-4-6-8-12)18-10-15-20-19-11(2)21(15)17(14)22-13/h4-9H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOBORXCOGMHSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N3C(=NN=C3CN=C2C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901032639 | |
| Record name | Deschloroetizolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40054-73-7 | |
| Record name | 2-Ethyl-9-methyl-4-phenyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40054-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deschloroetizolam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040054737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deschloroetizolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESCHLOROETIZOLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69HF7J354D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pharmacological Profile of Deschloroetizolam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deschloroetizolam is a thienodiazepine derivative and a structural analog of the clinically utilized anxiolytic, etizolam.[1] As a member of the thienodiazepine class, it is distinguished from traditional benzodiazepines by the replacement of the benzene ring with a thiophene ring.[2] this compound has emerged as a novel psychoactive substance (NPS) on the illicit market, necessitating a thorough understanding of its pharmacological properties for forensic, clinical, and research purposes.[3] This technical guide provides a comprehensive overview of the current knowledge regarding the pharmacological profile of this compound, with a focus on its mechanism of action, receptor interactions, metabolism, and physiological effects. Due to the limited availability of peer-reviewed quantitative data for this compound, this guide also includes data for its parent compound, etizolam, to provide a comparative context.
Mechanism of Action
This compound, like other benzodiazepines and thienodiazepines, exerts its effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[2] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[4] Upon binding of the endogenous ligand GABA, the receptor's integral chloride ion channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability.[4] this compound binds to the benzodiazepine binding site on the GABA-A receptor, a distinct site from the GABA binding site, and enhances the effect of GABA, leading to an increased frequency of chloride channel opening.[5] This potentiation of GABAergic inhibition underlies the characteristic pharmacological effects of this compound, including anxiolysis, sedation, hypnosis, muscle relaxation, and amnesia.[2]
Quantitative Pharmacological Data
Quantitative data on the receptor binding affinity and functional potency of this compound are scarce in peer-reviewed literature. The following tables summarize the available data for this compound and its parent compound, etizolam, for comparative purposes.
Table 1: Receptor Binding Affinity and Potency
| Compound | Receptor/Assay | Parameter | Value | Species/System | Reference |
| This compound | GABA-A Receptor | Predicted log 1/c (IC50) | 7.91 | QSAR Model | [4] |
| Etizolam | GABA-A Receptor ([3H]flunitrazepam binding) | Ki | 4.5 nM | Rat Cortical Membranes | [6] |
| Etizolam | GABA-A Receptor (α1β2γ2S) | EC50 (GABA potentiation) | 92 nM | Human Recombinant (Oocytes) | [6] |
| Alprazolam (comparator) | GABA-A Receptor ([3H]flunitrazepam binding) | Ki | 7.9 nM | Rat Cortical Membranes | [6] |
| Alprazolam (comparator) | GABA-A Receptor (α1β2γ2S) | EC50 (GABA potentiation) | 56 nM | Human Recombinant (Oocytes) | [6] |
Note: The predicted log 1/c for this compound from the QSAR model is a calculated value and not experimentally determined.
Table 2: Pharmacokinetic Parameters
| Compound | Parameter | Value | Species | Reference |
| This compound | Blood-to-Plasma Ratio | 0.68 ± 0.06 | Human | [4] |
| Etizolam | Blood-to-Plasma Ratio | 0.70 ± 0.03 | Human | [4] |
| Etizolam | Elimination Half-Life | 3.4 hours (up to 17 hours depending on metabolism) | Human | [5] |
| α-hydroxyetizolam (active metabolite) | Elimination Half-Life | 8.2 hours | Human | [5] |
Metabolism
In vitro studies using human liver microsomes have shown that the primary metabolic pathway for this compound is Phase I hydroxylation.[1] These studies have identified at least three metabolites: two distinct monohydroxylated metabolites and one dihydroxylated metabolite.[1] Notably, metabolic pathways involving desalkylation, dehalogenation, or carboxylation were not observed. The identification of a hydroxy-deschloroetizolam metabolite in a urine sample where the parent drug was not detectable highlights the importance of metabolite monitoring in toxicological screenings.[1]
Pharmacological Effects
This compound produces a range of CNS depressant effects characteristic of benzodiazepine-site agonists. These include:
-
Anxiolytic: Reduction of anxiety.[2]
-
Sedative and Hypnotic: Induction of calmness and sleep.[2]
-
Muscle Relaxant: Reduction in muscle tone and coordination.[2]
-
Amnesic: Impairment of memory formation.[2]
Qualitative reports and comparative studies suggest that this compound is approximately half as potent as its parent compound, etizolam, but may have a longer duration of action.[1][2]
Experimental Protocols
In Vitro GABA-A Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the benzodiazepine site on the GABA-A receptor.
Methodology:
-
Receptor Preparation: Membranes are prepared from a suitable source, such as rat cerebral cortex or HEK293 cells recombinantly expressing specific GABA-A receptor subtypes.
-
Radioligand: A radiolabeled ligand with high affinity for the benzodiazepine site, such as [3H]flunitrazepam, is used.[6]
-
Assay: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 0-4°C) to reach binding equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vitro Metabolism using Human Liver Microsomes
Objective: To identify the primary metabolic pathways of a test compound.
Methodology:
-
Incubation Mixture: The test compound is incubated with pooled human liver microsomes in a buffered solution containing a NADPH-regenerating system to support cytochrome P450 enzyme activity.
-
Incubation: The reaction is carried out at 37°C for a specified time.
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: The mixture is centrifuged to precipitate proteins, and the supernatant containing the metabolites is collected.
-
Analysis: The supernatant is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and characterize the metabolites based on their mass-to-charge ratio and fragmentation patterns.[7][8]
In Vivo Behavioral Assay: Elevated Plus-Maze (EPM)
Objective: To assess the anxiolytic-like effects of a test compound in rodents.
Methodology:
-
Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.[9][10]
-
Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).[9][10]
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using video tracking software.[9][10]
-
Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[9][10]
In Vivo Behavioral Assay: Loss-of-Righting Reflex (LORR)
Objective: To assess the sedative/hypnotic effects of a test compound in rodents.
Methodology:
-
Procedure: Following administration of the test compound, the animal is placed on its back.[11][12]
-
Assessment: The inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30-60 seconds) is considered a loss of the righting reflex.[11][12]
-
Data Collection: The latency to the loss of the righting reflex and the duration of the loss of the righting reflex are recorded.[13]
-
Interpretation: A shorter latency to and a longer duration of LORR indicate a more potent sedative/hypnotic effect.[13]
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cfsre.org [cfsre.org]
- 4. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etizolam | C17H15ClN4S | CID 3307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Molecular and neurochemical evaluation of the effects of etizolam on GABAA receptors under normal and stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 10. protocols.io [protocols.io]
- 11. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 12. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 13. JaypeeDigital | Animal Experiment on Central Nervous System (CNS) [jaypeedigital.com]
An In-depth Technical Guide to the Mechanism of Action of Deschloroetizolam on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deschloroetizolam, a thienodiazepine derivative and the primary active metabolite of etizolam, exerts its pharmacological effects as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Similar to benzodiazepines, this compound binds to a specific site on the GABA-A receptor, enhancing the affinity of the primary inhibitory neurotransmitter, GABA.[1][4] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability.[5][6] This guide provides a comprehensive overview of the molecular interactions, functional consequences, and experimental methodologies used to characterize the mechanism of action of this compound. While specific quantitative data for this compound is limited in publicly accessible literature, this document extrapolates from data on the parent compound, etizolam, and outlines the standard experimental protocols for such analysis.
Molecular Mechanism of Action
This compound, like other thienodiazepines and benzodiazepines, does not directly activate the GABA-A receptor. Instead, it binds to an allosteric modulatory site, distinct from the GABA binding site.[7][8] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site.[4] The GABA-A receptor is a pentameric ligand-gated ion channel composed of five subunits, with the most common isoform in the central nervous system being composed of two α, two β, and one γ subunit.[8][9] The specific subunit composition of the receptor dictates its pharmacological properties, including its affinity for various allosteric modulators.[10][11] The binding site for benzodiazepines and related compounds is located at the interface of the α and γ subunits.[8][11]
The enhanced binding of GABA due to the presence of this compound leads to an increase in the frequency of the chloride channel opening, resulting in a greater influx of chloride ions into the neuron.[5][8] This increased intracellular chloride concentration hyperpolarizes the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. The overall effect is a potentiation of the inhibitory signal of GABA throughout the central nervous system, leading to the characteristic anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant effects of this class of drugs.[1][2]
Quantitative Pharmacological Data
Table 1: Comparative Pharmacological Data of Etizolam and Diazepam
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Efficacy (EC50, nM) | Potentiation of GABA-induced Cl- current |
| Etizolam | Rat Cortical Membranes | 4.5 | N/A | N/A |
| Human α1β2γ2S | N/A | 92 | 73% increase | |
| Alprazolam | Rat Cortical Membranes | 7.9 | N/A | N/A |
| Human α1β2γ2S | N/A | 56 | 98% increase |
Data for etizolam and alprazolam from Sanna et al. (2002).[12] N/A indicates data not available.
Experimental Protocols
The characterization of the mechanism of action of a compound like this compound on GABA-A receptors involves a series of established in vitro and in vivo experimental protocols.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for the GABA-A receptor. The general procedure involves:
-
Preparation of Receptor Source: This typically involves the use of cell lines (e.g., HEK293) recombinantly expressing specific GABA-A receptor subunit combinations or synaptic membrane preparations from rodent brains.
-
Incubation: The receptor preparation is incubated with a radiolabeled ligand that is known to bind to the benzodiazepine site (e.g., [3H]flunitrazepam) and varying concentrations of the test compound (this compound).
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Electrophysiological Recordings
Electrophysiological techniques, such as the two-electrode voltage-clamp or patch-clamp, are used to measure the functional effects of the compound on the GABA-A receptor.
-
Expression System: Xenopus oocytes or mammalian cell lines are engineered to express specific subtypes of the human GABA-A receptor.
-
Recording: The oocyte or cell is voltage-clamped, and a baseline GABA-induced current is established by applying a known concentration of GABA.
-
Compound Application: The test compound (this compound) is then co-applied with GABA at various concentrations.
-
Data Analysis: The potentiation of the GABA-induced chloride current by the test compound is measured. Dose-response curves are generated to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the maximum potentiation (Emax).
Visualizations
Signaling Pathway of this compound at the GABA-A Receptor
Caption: Allosteric modulation of the GABA-A receptor by this compound.
Experimental Workflow for Characterizing GABA-A Receptor Modulators
Caption: Workflow for characterizing GABA-A receptor modulators.
Conclusion
This compound functions as a positive allosteric modulator of the GABA-A receptor, a mechanism it shares with benzodiazepines and its parent compound, etizolam. By enhancing the inhibitory effects of GABA, it produces a range of central nervous system depressant effects. While specific quantitative data for this compound remains to be fully elucidated in public research, the established experimental protocols for radioligand binding and electrophysiology provide a clear path for its detailed pharmacological characterization. A thorough understanding of its interaction with different GABA-A receptor subtypes is crucial for predicting its therapeutic potential and adverse effect profile.
References
- 1. m.psychonautwiki.org [m.psychonautwiki.org]
- 2. Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Novel Designer Benzodiazepines: Comprehensive Review Of Evolving Clini" by Amber N. Edinoff, Catherine A. Nix et al. [digitalscholar.lsuhsc.edu]
- 4. researchgate.net [researchgate.net]
- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Differences in affinity and efficacy of benzodiazepine receptor ligands at recombinant gamma-aminobutyric acidA receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular and neurochemical evaluation of the effects of etizolam on GABAA receptors under normal and stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Metabolism of Deschloroetizolam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deschloroetizolam, a thienodiazepine derivative and a structural analog of etizolam, has emerged as a novel psychoactive substance. Understanding its metabolic fate is crucial for toxicological screening, drug development, and forensic analysis. This technical guide provides a comprehensive overview of the in-vitro metabolism of this compound, summarizing the current state of knowledge on its metabolic pathways, involved enzymes, and methodologies for its study. While specific quantitative kinetic data for this compound remains limited in publicly available literature, this guide synthesizes qualitative findings and contextualizes them with data from structurally related compounds to provide a robust framework for researchers.
Introduction
This compound is a thienodiazepine that acts as a positive allosteric modulator of GABA-A receptors. Its pharmacological effects are similar to those of benzodiazepines, leading to its use and misuse. The in-vitro characterization of its metabolism is a critical step in predicting its in-vivo behavior, potential drug-drug interactions, and for the development of analytical methods for its detection in biological matrices. This guide details the key metabolic transformations this compound undergoes, the primary enzyme systems responsible, and the experimental protocols to investigate these processes.
Metabolic Pathways
In-vitro studies utilizing human liver microsomes (HLMs) have elucidated the primary metabolic pathways of this compound. The metabolism is characterized by Phase I oxidation reactions followed by Phase II conjugation.
Phase I Metabolism: Oxidation
The principal Phase I metabolic route for this compound is hydroxylation.[1][2][3] In-vitro experiments have consistently identified the formation of monohydroxylated and dihydroxylated metabolites.[2][3] Specifically, two distinct monohydroxylated isomers and one dihydroxylated metabolite have been reported.[1] One of the prominent monohydroxylated metabolites has been identified as 6-hydroxy-deschloroetizolam.[4] Notably, other common metabolic reactions such as desalkylation, dehalogenation, or carboxylation have not been observed in in-vitro studies of this compound.[1]
While the specific cytochrome P450 (CYP) isoforms responsible for the hydroxylation of this compound have not been definitively identified in the literature, data from its structural analog, etizolam, strongly suggest the involvement of CYP3A4 and CYP2C19 .[5] These enzymes are major contributors to the metabolism of many benzodiazepines and related compounds.[5][6][7]
Phase II Metabolism: Glucuronidation
Following Phase I oxidation, this compound and its hydroxylated metabolites can undergo Phase II conjugation. The primary conjugation pathway identified for the parent compound is glucuronidation. In-vitro studies with recombinant human UDP-glucuronosyltransferases (UGTs) have demonstrated that UGT1A4 is exclusively responsible for the glucuronidation of this compound.[8]
Quantitative Metabolic Data
As of the latest literature review, specific quantitative kinetic parameters such as Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and intrinsic clearance (CLint) for the metabolism of this compound have not been published. The following tables summarize the available qualitative data and provide a framework for the type of quantitative data that should be determined in future studies.
Table 1: Summary of Identified In-Vitro Metabolites of this compound
| Metabolite Class | Specific Metabolites Identified | Metabolic Reaction |
| Monohydroxylated Metabolites | 6-hydroxy-deschloroetizolam, Other monohydroxylated isomer | Hydroxylation |
| Dihydroxylated Metabolites | Dihydroxy-deschloroetizolam | Hydroxylation |
| Phase II Conjugates | This compound-glucuronide | Glucuronidation |
Table 2: Enzymes Involved in the In-Vitro Metabolism of this compound
| Metabolic Phase | Enzyme Family | Specific Isoform(s) | Reaction Catalyzed |
| Phase I | Cytochrome P450 (CYP) | Likely CYP3A4 and CYP2C19 (inferred from etizolam data) | Hydroxylation |
| Phase II | UDP-glucuronosyltransferase (UGT) | UGT1A4 | Glucuronidation |
Experimental Protocols
The following sections detail standardized in-vitro methodologies that can be employed to study the metabolism of this compound.
Metabolite Identification using Human Liver Microsomes
This protocol outlines a typical experiment to identify the metabolites of this compound.
Objective: To identify Phase I and Phase II metabolites of this compound using pooled human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (pHLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (e.g., a structurally similar compound not expected to be a metabolite)
-
LC-MS/MS or LC-QTOF-MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
In a microcentrifuge tube, pre-incubate pHLMs in phosphate buffer at 37°C for 5 minutes.
-
Initiate the Phase I reaction by adding the NADPH regenerating system and this compound to the pre-incubated microsomes.
-
For Phase II metabolism, add UDPGA to a parallel set of incubations. A control incubation without the cofactor should be included.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS or LC-QTOF-MS to identify potential metabolites by comparing the full scan mass spectra of the test samples with control samples.
Enzyme Kinetic Studies (Determination of Km and Vmax)
This protocol is designed to determine the kinetic parameters of this compound metabolism.
Objective: To determine the Km and Vmax for the formation of a specific metabolite of this compound.
Materials:
-
Same as for metabolite identification, with the addition of a reference standard for the metabolite of interest.
Procedure:
-
Follow the incubation procedure described in section 4.1.
-
Vary the concentration of this compound over a range that brackets the expected Km value.
-
Incubate for a time period where the reaction is linear (typically determined in preliminary experiments).
-
Terminate the reactions and process the samples as described previously.
-
Quantify the formation of the specific metabolite using a validated LC-MS/MS method with a standard curve prepared with the metabolite reference standard.
-
Plot the rate of metabolite formation (V) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine Km and Vmax.
Visualizations
Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for In-Vitro Metabolism Study
Caption: General workflow for in-vitro metabolism studies.
Conclusion
The in-vitro metabolism of this compound is primarily characterized by Phase I hydroxylation leading to mono- and dihydroxylated metabolites, and Phase II glucuronidation of the parent compound catalyzed by UGT1A4. While the specific CYP450 enzymes have not been definitively elucidated for this compound, evidence from the structurally similar etizolam points towards the involvement of CYP3A4 and CYP2C19. A significant gap in the current knowledge is the lack of quantitative kinetic data, which is essential for a complete understanding of its metabolic profile and for accurate in-vitro in-vivo extrapolation. The experimental protocols and metabolic pathways detailed in this guide provide a solid foundation for researchers to further investigate the metabolism of this compound and to generate the much-needed quantitative data. Such studies will be invaluable for the fields of toxicology, forensic science, and drug development.
References
- 1. Metabolism and detection of designer benzodiazepines: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro Phase I and Phase II metabolism of the new designer benzodiazepine cloniprazepam using liquid chromatography coupled to quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and in vitro phase I microsomal metabolism of designer benzodiazepines - an update comprising adinazolam, cloniprazepam, fonazepam, 3-hydroxyphenazepam, metizolam and nitrazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cfsre.org [cfsre.org]
- 6. [PDF] Influence of microsomal concentration on apparent intrinsic clearance: implications for scaling in vitro data. | Semantic Scholar [semanticscholar.org]
- 7. Human UGT1A4 and UGT1A3 conjugate 25-hydroxyvitamin D3: metabolite structure, kinetics, inducibility, and interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Structural Elucidation of Deschloroetizolam Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the metabolic fate of Deschloroetizolam, a thienotriazolodiazepine designer drug. The focus is on the structural elucidation of its metabolites, the analytical methodologies employed for their identification, and the available quantitative data. This document is intended to serve as a resource for researchers in forensic toxicology, clinical chemistry, and pharmacology, as well as professionals involved in drug development and metabolism studies.
Metabolic Pathways of this compound
The metabolism of this compound is primarily hepatic and is understood to proceed through Phase I and potentially Phase II reactions. In-vitro studies utilizing human liver microsomes (HLMs) have been instrumental in identifying the primary metabolic pathways.
Phase I Metabolism: The principal Phase I metabolic route is oxidation, specifically hydroxylation, which is likely mediated by cytochrome P450 (CYP450) enzymes.[1] Studies have consistently identified mono-hydroxylated and di-hydroxylated metabolites of this compound.[2] One study has specifically proposed 6-OH-deschloroetizolam as a mono-hydroxylated metabolite, alongside other mono-hydroxylated and a di-hydroxylated metabolite.[2]
Phase II Metabolism: Following Phase I hydroxylation, the resulting metabolites are prone to undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate their excretion from the body.[2] While in-vivo confirmation is pending, this is a common metabolic pathway for hydroxylated benzodiazepine analogues.
Below is a diagram illustrating the proposed metabolic pathway of this compound.
Identified Metabolites of this compound
The structural elucidation of this compound metabolites has been primarily achieved through mass spectrometric techniques. The key identified metabolites are summarized in the table below.
| Metabolite Class | Specific Metabolites Identified | Method of Identification | Reference |
| Mono-hydroxylated | Hydroxy-deschloroetizolam, 6-OH-deschloroetizolam | LC-MS/MS, LC-QTOF-MS | [2][3] |
| Di-hydroxylated | Di-OH-deschloroetizolam | LC-MS/MS, LC-QTOF-MS | [2] |
Quantitative Data
Quantitative data on this compound and its metabolites in biological samples is limited. Most of the available literature focuses on qualitative identification. The following table summarizes the sparse quantitative findings. It is noteworthy that in some forensic cases, the hydroxylated metabolite is detected in urine even when the parent compound is not, suggesting that the metabolites may be important biomarkers of exposure.[3]
| Analyte | Matrix | Concentration | Case Details | Reference |
| This compound | Femoral Blood | 11 µg/L | Post-mortem forensic case | [4] |
| Hydroxy-deschloroetizolam | Urine | Detected (concentration not specified) | Post-mortem forensic case; parent drug not detected in this matrix | [3] |
Experimental Protocols
The following sections detail the methodologies cited in the literature for the structural elucidation of this compound metabolites.
In-Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol describes a general procedure for the in-vitro metabolism of this compound to identify its Phase I metabolites.
Objective: To generate and identify the primary oxidative metabolites of this compound.
Materials:
-
This compound standard
-
Pooled human liver microsomes (pHLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent for quenching)
-
Incubator/water bath at 37°C
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, pHLMs, and this compound solution. The final concentration of the drug is typically in the low micromolar range.
-
Pre-incubation: Pre-incubate the mixture for a few minutes at 37°C to equilibrate the temperature.
-
Initiation of Reaction: Add the NADPH regenerating system to the mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period, typically 30-60 minutes.[2]
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Sample Analysis: Collect the supernatant for analysis by LC-MS/MS or LC-QTOF-MS.
Analytical Methodology: LC-MS/MS and LC-QTOF-MS
The identification and structural characterization of the metabolites are performed using high-resolution mass spectrometry.
Instrumentation:
-
Liquid Chromatography (LC) system (e.g., UHPLC)
-
Mass Spectrometer (e.g., Triple Quadrupole or Quadrupole Time-of-Flight)
Typical LC Conditions:
-
Column: A reversed-phase column, such as a C18, is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Typical MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for benzodiazepine-related compounds.
-
Data Acquisition:
-
For Identification (LC-QTOF-MS): Full scan mode to obtain accurate mass measurements of the parent drug and potential metabolites. Product ion scans (tandem MS) are then performed on the ions of interest to obtain fragmentation patterns for structural elucidation.
-
For Targeted Analysis (LC-MS/MS): Multiple Reaction Monitoring (MRM) mode is used to selectively detect and quantify the parent drug and its known metabolites.
-
The workflow for the identification of this compound metabolites is depicted in the following diagram.
Conclusion
The structural elucidation of this compound metabolites has primarily identified hydroxylated species as the major products of Phase I metabolism. While in-vitro studies using human liver microsomes have provided significant insights, a notable gap exists in the availability of quantitative data for these metabolites in biological samples from human subjects. Further research, including in-vivo studies and the analysis of forensic and clinical samples, is necessary to establish a more complete pharmacokinetic profile of this compound and its metabolites. The detailed methodologies presented in this guide provide a foundation for researchers to build upon in their future investigations into the metabolism and detection of this and other emerging designer benzodiazepines.
References
- 1. researchgate.net [researchgate.net]
- 2. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 3. Characterization and identification of eight designer benzodiazepine metabolites by incubation with human liver microsomes and analysis by a triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent findings and advancements in the detection of designer benzodiazepines: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
Deschloroetizolam: A Technical Guide to its Classification as a Thienodiazepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deschloroetizolam, a derivative of etizolam, is unequivocally classified as a thienodiazepine. This classification is fundamentally rooted in its core chemical structure, which features a thiophene ring fused to a diazepine ring. This structural characteristic distinguishes it from classical benzodiazepines, which possess a benzene ring in place of the thiophene moiety. Like its parent compound and other benzodiazepines, this compound exerts its pharmacological effects primarily through positive allosteric modulation of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides an in-depth analysis of the chemical basis for its classification, its mechanism of action, and a summary of available pharmacological data. Detailed experimental protocols for the characterization of such compounds are also presented.
Chemical Structure and Classification
The defining feature of this compound that mandates its classification as a thienodiazepine is the presence of a thiophene ring fused to a diazepine ring.[1][2][3] In contrast, benzodiazepines are characterized by a benzene ring fused to a diazepine ring.[2] this compound is a structural analog of the well-known thienodiazepine, etizolam, from which it differs by the absence of a chlorine atom on the phenyl ring.[1][3] The core structure is more specifically a thienotriazolodiazepine, as it incorporates a fused triazole ring.[4][5]
The IUPAC name for this compound is 2-ethyl-9-methyl-4-phenyl-6H-thieno[3,2-f][1][2][4]triazolo[4,3-a][1][4]diazepine. Its molecular formula is C₁₇H₁₆N₄S and it has a molecular weight of 308.4 g/mol .[4][6]
References
- 1. This compound | 40054-73-7 | Benchchem [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. knowdrugs.app [knowdrugs.app]
- 6. uniklinik-freiburg.de [uniklinik-freiburg.de]
A Technical Guide to the Neurochemical Profile of Deschloroetizolam in Preclinical Animal Models
Disclaimer: Deschloroetizolam is a designer thienodiazepine and a research chemical. It is not approved for medical use. The information provided herein is for research and informational purposes only.
Executive Summary
This compound (2-ethyl-9-methyl-4-phenyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine) is a psychoactive thienodiazepine, structurally analogous to the clinically utilized anxiolytic, etizolam.[2][4] As a novel psychoactive substance (NPS), it has emerged on the illicit market, necessitating a thorough understanding of its neurochemical effects for both public health and drug development purposes.[2][5] This technical guide synthesizes the limited available preclinical data on this compound and extrapolates from closely related compounds to provide a comprehensive overview of its mechanism of action, receptor binding profile, and effects on neurotransmitter systems. Due to a notable scarcity of dedicated animal model studies on this compound, this document also presents detailed, representative experimental protocols for key assays to guide future research in this area.
The primary mechanism of action for this compound is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter system in the central nervous system (CNS).[1][2] By binding to the benzodiazepine site on the GABA-A receptor complex, it enhances the affinity of GABA for its receptor, leading to an increased influx of chloride ions and subsequent neuronal hyperpolarization.[2] This enhanced GABAergic inhibition underlies its reported depressant, anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant properties.[2]
Quantitative data on this compound's binding affinity and its direct impact on neurotransmitter levels in animal models are sparse. However, data from its parent compound, etizolam, and other thienodiazepines suggest a high affinity for the GABA-A receptor and potential downstream effects on dopaminergic and cholinergic systems.[3][4] This guide presents these related data in structured tables and provides detailed, generalized protocols for receptor binding assays and in vivo microdialysis to facilitate the generation of specific data for this compound.
Mechanism of Action: GABA-A Receptor Modulation
Like all benzodiazepines and thienodiazepines, this compound does not act as a direct agonist at the GABA-A receptor.[6] Instead, it is a positive allosteric modulator (PAM).[2] The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunits (e.g., α, β, γ).[2] The binding of the endogenous neurotransmitter GABA to its sites on the receptor opens a central chloride (Cl⁻) channel, leading to hyperpolarization of the neuron and inhibiting the transmission of action potentials.[7][8]
This compound binds to the benzodiazepine site, located at the interface of the α and γ subunits of the GABA-A receptor.[9] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its own binding sites.[10] The practical consequence is that in the presence of this compound, lower concentrations of GABA are needed to produce an inhibitory effect, and the overall effect of GABA is potentiated.[6] This enhanced GABAergic neurotransmission throughout the CNS is the fundamental mechanism responsible for its observed pharmacological effects.[1][2]
References
- 1. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 3. Molecular and neurochemical evaluation of the effects of etizolam on GABAA receptors under normal and stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of brotizolam, a new thienodiazepine, on limbic forebrain and neostriatal dopaminergic systems in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent findings and advancements in the detection of designer benzodiazepines: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzodiazepines and neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicological Screening of Deschloroetizolam: A Technical Guide
Disclaimer: This document summarizes available preliminary data on Deschloroetizolam for research and drug development professionals. It is crucial to note that this compound is a novel psychoactive substance, and comprehensive toxicological studies are largely absent from peer-reviewed scientific literature. The information presented here is compiled from forensic reports, in vitro metabolism studies, and analytical methodologies.
Introduction
This compound is a thienodiazepine derivative and a structural analog of etizolam.[1] As a novel psychoactive substance (NPS), it has emerged on the illicit market, raising public health concerns.[2] Like other benzodiazepine-related compounds, its primary mechanism of action is believed to be the positive allosteric modulation of GABA-A receptors, leading to central nervous system (CNS) depression.[3][4] This guide provides a summary of the current, albeit limited, toxicological data and relevant experimental protocols.
Quantitative Toxicological Data
Formal in vivo and in vitro toxicology studies, such as the determination of LD50 (median lethal dose) or IC50 (half-maximal inhibitory concentration) for cytotoxicity, are not available in the public domain for this compound. The available quantitative data is primarily derived from forensic case reports and analytical method validations.
Table 1: Concentrations of this compound in Biological Matrices (Forensic and Experimental Data)
| Matrix | Concentration | Context | Source |
| Femoral Blood | 11 µg/L | Post-mortem case of a 31-year-old male drug abuser.[5] | [5] |
| Oral Fluid | Peak concentration at 30 minutes | Self-administration study (6 mg oral dose).[5] | [5] |
| Blood | 1–200 ng/mL | Linear range for a validated LC-MS/MS quantification method. |
Table 2: Inferred Potency and Dosage
| Parameter | Value | Context | Source |
| Relative Potency | Approx. half as potent as etizolam | User reports and anecdotal evidence.[6] | [6] |
| Common Oral Dosage | 4 - 6 mg | Anecdotal reports from recreational users. | [6] |
| Strong Oral Dosage | 6 - 12 mg | Anecdotal reports from recreational users. | [6] |
Known Toxicological Profile
3.1. Acute Toxicity and Overdose
The primary toxic effect of this compound is CNS depression, which can manifest as sedation, muscle relaxation, amnesia, and dizziness.[4] A significant risk of severe toxicity arises from the co-ingestion of this compound with other CNS depressants, such as opioids, alcohol, and other benzodiazepines.[2][7] This combination can lead to life-threatening respiratory depression.[7] Fatalities associated with this compound have been reported, typically in the context of poly-drug use.[2]
3.2. Metabolism and Metabolites
In vitro studies using human liver microsomes (HLMs) have shown that this compound is metabolized primarily through Phase I hydroxylation.[3][4]
-
Primary Metabolic Pathway: Hydroxylation.
-
Identified Metabolites: Two distinct monohydroxylated metabolites and one dihydroxylated metabolite have been identified.[3]
-
Metabolic Pathways Not Observed: Desalkylation, dehalogenation, or carboxylation were not detected in in vitro studies.[4]
The identification of these metabolites is crucial for toxicological screening, as they may be more readily detectable in urine than the parent compound.
3.3. Genotoxicity and Carcinogenicity
There are no published studies on the genotoxicity or carcinogenicity of this compound. Standard batteries of genotoxicity tests would be required to assess its mutagenic and clastogenic potential.
Experimental Protocols
4.1. In Vitro Metabolism Study using Human Liver Microsomes
This protocol is based on methodologies described for the study of novel benzodiazepines.[4][8]
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine pooled human liver microsomes (pHLMs), a NADPH-regenerating system, and a phosphate buffer solution.
-
Substrate Addition: Add this compound (typically at a concentration of 20 µM) to the incubation mixture.[8]
-
Incubation: Incubate the mixture at 37°C for a specified period (e.g., 30 minutes).[8]
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.
-
Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) to identify metabolites based on their mass-to-charge ratio and fragmentation patterns.
4.2. General Protocol for Cytotoxicity Assessment (e.g., MTT Assay)
While no specific cytotoxicity data for this compound is available, the following is a standard protocol for an MTT assay, a common method to assess cell viability.
-
Cell Seeding: Plate a suitable human cell line (e.g., HepG2) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
4.3. Analytical Protocol for Detection in Biological Samples (LC-MS/MS)
This is a generalized workflow based on published methods for the detection of designer benzodiazepines.
-
Sample Collection: Collect biological samples (e.g., blood, urine, oral fluid).
-
Sample Preparation:
-
Protein Precipitation: For blood or plasma, precipitate proteins using a solvent like acetonitrile.
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): For more complex matrices or to concentrate the analyte, use an appropriate extraction method.
-
Hydrolysis (for urine): To detect glucuronidated metabolites, an enzymatic hydrolysis step may be included.
-
-
Instrumental Analysis:
-
Chromatography: Use a liquid chromatograph with a suitable column (e.g., C18) to separate this compound and its metabolites from other matrix components.
-
Mass Spectrometry: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification.
-
-
Data Acquisition and Analysis: Acquire and process the data using the instrument's software to identify and quantify the target compounds.
Mandatory Visualizations
Caption: In Vitro Metabolic Pathway of this compound.
Caption: General Workflow for this compound Analysis.
Conclusion and Future Directions
The available data on the toxicology of this compound is sparse and highlights a significant knowledge gap. As a compound encountered in forensic toxicology and available as a "research chemical," a comprehensive toxicological evaluation is imperative for public health and safety. Future research should prioritize:
-
In vitro cytotoxicity studies across various cell lines to determine IC50 values.
-
A full battery of genotoxicity assays (e.g., Ames test, in vitro and in vivo micronucleus assays) to assess mutagenic and clastogenic potential.
-
Acute and repeated-dose in vivo toxicity studies in animal models to determine LD50 values and identify target organs of toxicity.
-
Safety pharmacology studies to evaluate effects on the cardiovascular, respiratory, and central nervous systems.
-
Detailed pharmacokinetic studies in animal models to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
For researchers and drug development professionals, the current lack of data necessitates a cautious approach. The primary concern remains the potentiation of CNS depression when combined with other substances. The development of robust analytical methods for the detection of this compound and its metabolites in biological samples is essential for both clinical and forensic toxicology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cfsre.org [cfsre.org]
- 3. Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent findings and advancements in the detection of designer benzodiazepines: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychonautwiki.org [psychonautwiki.org]
- 7. This compound | 40054-73-7 | Benchchem [benchchem.com]
- 8. uniklinik-freiburg.de [uniklinik-freiburg.de]
Methodological & Application
Application Note: Quantification of Deschloroetizolam in Human Urine using LC-MS/MS
Introduction
Deschloroetizolam is a thienodiazepine derivative, structurally related to etizolam, and has emerged as a novel psychoactive substance (NPS).[1][2] As a designer benzodiazepine, it is not approved for medical use in many jurisdictions but is encountered in forensic and clinical toxicology cases.[1][3][4] Therefore, a sensitive and selective analytical method for the quantification of this compound in biological matrices such as urine is crucial for monitoring its use and in forensic investigations. This application note presents a detailed protocol for the quantification of this compound in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold standard for the analysis of such compounds due to its high selectivity and sensitivity.[1][5] The method described herein involves enzymatic hydrolysis of urine samples, followed by solid-phase extraction (SPE) for sample clean-up and concentration, and subsequent analysis by LC-MS/MS.
Materials and Methods
Chemicals and Reagents
-
This compound reference standard
-
This compound-d4 (or other suitable deuterated internal standard)
-
Beta-glucuronidase from E. coli
-
Ammonium acetate buffer (pH 5.0)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Instrumentation
-
Liquid chromatograph (e.g., Agilent 1260 Infinity, Waters ACQUITY UPLC I-Class)[6]
-
Tandem mass spectrometer (e.g., SCIEX Triple Quad™ 4500, Waters Xevo TQ-S micro)[6][7]
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Sample Preparation
-
Enzymatic Hydrolysis: To 200 µL of urine sample, add 20 µL of internal standard solution (e.g., 0.5 µg/mL this compound-d4), 60 µL of hydrolysis buffer (e.g., 0.5 M ammonium acetate, pH 5.0), and 20 µL of β-glucuronidase enzyme.[3][4][7]
-
Incubate the mixture at an elevated temperature (e.g., 50-55°C) for 1 to 3 hours to ensure complete hydrolysis of glucuronidated metabolites.[7][8][9]
-
After incubation, quench the reaction by adding 200 µL of 4% phosphoric acid or 0.1% formic acid in water.[7]
Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 30% methanol in water to remove interferences.[3][4][6]
-
Drying: Dry the cartridge under high vacuum for 5 minutes.[3][4][6]
-
Elution: Elute the analyte and internal standard with 2 x 0.5 mL of a suitable elution solvent, such as 5% ammonium hydroxide in a mixture of methanol and acetonitrile (1:1 v/v).[3][4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C.[3][4][6] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).[7]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or Biphenyl column is suitable for the separation of this compound. For example, a Kinetex 2.6 µm Biphenyl, 50 x 3.0 mm column.[3][4][6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Flow Rate: 500 µL/min.[6]
-
Injection Volume: 5 µL.[6]
-
Column Temperature: 40°C.[6]
-
A gradient elution is typically used to achieve optimal separation.
-
-
Mass Spectrometry (MS/MS):
Data Presentation
Table 1: LC-MS/MS Parameters for this compound Quantification
| Parameter | Setting | Reference |
|---|---|---|
| Liquid Chromatography | ||
| Column | Kinetex 2.6 µm Biphenyl, 50 x 3.0 mm | [6] |
| Mobile Phase A | 0.1% Formic Acid in Water | [6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [7] |
| Flow Rate | 500 µL/min | [6] |
| Injection Volume | 5 µL | [6] |
| Column Temperature | 40°C | [6] |
| Mass Spectrometry | ||
| Ionization Mode | ESI+ | [7] |
| Capillary Voltage | 0.5 - 4.5 kV | [6][7] |
| Source Temperature | 550°C | [6] |
| Desolvation Gas Flow | Optimized for instrument | |
| Collision Gas | Argon | |
| MRM Transitions | ||
| This compound (Quantifier) | 309.1 -> 280.1 | [6] |
| This compound (Qualifier) | Optimized for instrument |
| this compound-d4 (IS) | Optimized for instrument | |
Table 2: Method Validation Summary
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | ≥ 0.997 | ≥ 0.99 |
| Calibration Range | 0.1 - 100 ng/mL | To cover expected concentrations |
| Accuracy (% Bias) | 96-114% | ± 15% (± 20% at LLOQ) |
| Precision (% RSD) | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | 76-114% | Consistent and reproducible |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | |
Note: The values presented in Table 2 are typical and may vary depending on the specific instrumentation and laboratory conditions.[4]
Workflow Visualization
Caption: Workflow for this compound Quantification in Urine.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human urine. The combination of enzymatic hydrolysis and solid-phase extraction ensures effective sample clean-up and analyte recovery. The use of a biphenyl stationary phase in the liquid chromatography system allows for the necessary separation of this compound, which is crucial as it is isomeric with alprazolam.[3][4][6] The subsequent detection by tandem mass spectrometry offers high sensitivity and specificity, making this method suitable for routine analysis in clinical and forensic toxicology laboratories. The validation data demonstrates that the method is accurate, precise, and linear over a relevant concentration range.
References
- 1. This compound | 40054-73-7 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. phenomenex.com [phenomenex.com]
- 5. Recent findings and advancements in the detection of designer benzodiazepines: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phenomenex.com [phenomenex.com]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
Application Note: Identification of Deschloroetizolam in Blood by Gas Chromatography-Mass Spectrometry (GC-MS)
For Research, Scientific, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and semi-quantitative analysis of deschloroetizolam, a thienodiazepine and a designer benzodiazepine, in human blood samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology outlines procedures for sample preparation, instrumental analysis, and data interpretation. This protocol is intended for forensic toxicologists, clinical researchers, and drug metabolism scientists.
Introduction
This compound is a psychoactive substance and a derivative of etizolam, belonging to the thienodiazepine class.[1] Like other benzodiazepines, it exerts its effects as a central nervous system depressant.[2] The increasing prevalence of novel psychoactive substances (NPS) necessitates robust and reliable analytical methods for their detection in biological matrices.[2] Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and powerful technique for the separation, identification, and quantification of various drug compounds in complex biological samples such as blood.[3] This document details a comprehensive GC-MS protocol for the analysis of this compound in blood.
Experimental Protocol
Sample Preparation: Supported Liquid Extraction (SLE)
A supported liquid extraction (SLE) method is recommended for the efficient extraction of this compound from whole blood, minimizing matrix effects and producing clean extracts.[4][5]
Materials:
-
Whole blood sample
-
Internal Standard (ISTD) solution (e.g., Diazepam-D5, 100 ng/mL)
-
1% Ammonium hydroxide (aq)
-
Dichloromethane (DCM)
-
ISOLUTE® SLE+ 1 mL Sample Volume columns[5]
-
Vortex mixer
-
Centrifuge
-
Evaporation unit (e.g., nitrogen evaporator)
-
GC vials with inserts
Procedure:
-
To 1 mL of whole blood in a glass tube, add 10 µL of the internal standard solution.
-
Allow the sample to equilibrate for a few minutes, then add 1 mL of 1% ammonium hydroxide solution.[5]
-
Vortex the sample for 15-30 seconds.[5]
-
Load 750 µL of the pre-treated blood sample onto the ISOLUTE® SLE+ column.[5]
-
Apply a brief pulse of positive pressure or vacuum to initiate flow and allow the sample to absorb for 5 minutes.[5]
-
Apply 2.5 mL of dichloromethane to the column and allow it to flow under gravity for 5 minutes, collecting the eluate in a clean glass tube.[5]
-
Apply a second 2.5 mL aliquot of dichloromethane and allow it to flow for another 5 minutes, collecting it in the same tube.[5]
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., ethyl acetate or methanol) for GC-MS analysis.
-
Transfer the reconstituted sample to a GC vial with an insert.
GC-MS Instrumental Analysis
The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.
| Parameter | Value | Reference |
| Gas Chromatograph | ||
| Column | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or equivalent | [2] |
| Carrier Gas | Helium, Flow: 1 mL/min | [2] |
| Injection Port Temp. | 265 °C | [2] |
| Injection Mode | Splitless | [2] |
| Injection Volume | 1 µL | [2] |
| Oven Program | 60 °C for 0.5 min, then ramp at 35 °C/min to 340 °C and hold for 6.5 min | [2] |
| Mass Spectrometer | ||
| Transfer Line Temp. | 300 °C | [2] |
| MS Source Temp. | 230 °C | [2] |
| MS Quad Temp. | 150 °C | [2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Mass Scan Range | 40-550 m/z | [2] |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Analysis and Identification
The identification of this compound is based on the comparison of its retention time and mass spectrum with that of a certified reference standard.
Expected Results:
-
Retention Time: The retention time for this compound under the specified conditions is approximately 8.60 minutes.[2] This should be confirmed by analyzing a reference standard.
-
Mass Spectrum: The Electron Ionization (EI) mass spectrum of this compound is a key identifier. The characteristic ions should be present in the sample spectrum.
| Ion Type | m/z Values (relative abundance) |
| Molecular Ion [M]+ | 308.1 |
| Major Fragments | 279, 251, 223, 119 |
A reference mass spectrum for this compound should be consulted for a complete fragmentation pattern.
Workflow Diagram
Caption: Experimental workflow for the identification of this compound in blood.
Quantitative Data Summary
For quantitative analysis, a calibration curve should be prepared using certified reference material of this compound. The table below illustrates a typical calibration curve setup.
| Calibrator Level | Concentration (ng/mL) | Analyte/ISTD Peak Area Ratio |
| 1 | 5 | |
| 2 | 10 | |
| 3 | 25 | |
| 4 | 50 | |
| 5 | 100 | |
| 6 | 250 | |
| 7 | 500 | |
| 8 | 1000 |
Note: The peak area ratio is calculated by dividing the peak area of the analyte (this compound) by the peak area of the internal standard.
Discussion
The presented protocol provides a robust framework for the identification of this compound in blood. The use of supported liquid extraction offers a streamlined and efficient alternative to traditional liquid-liquid extraction, reducing the potential for emulsion formation and improving reproducibility.[5] The GC-MS parameters have been selected to provide good chromatographic separation and sensitive detection.
It is crucial to include quality control samples (e.g., low, medium, and high concentrations) in each analytical run to ensure the accuracy and precision of the results. The identification of this compound should always be confirmed by comparing both the retention time and the full mass spectrum with a certified reference standard analyzed under the same conditions. For definitive confirmation, the analysis of at least three characteristic ions and their relative abundance ratios is recommended.
Conclusion
This application note details a reliable and sensitive GC-MS method for the identification of this compound in blood samples. The protocol, encompassing sample preparation, instrumental analysis, and data interpretation, is suitable for use in forensic and clinical toxicology laboratories. Adherence to good laboratory practices, including the use of certified reference materials and quality control samples, is essential for obtaining accurate and defensible results.
References
Application Notes and Protocols: In-vitro Human Liver Microsome Assay for Deschloroetizolam Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
A comprehensive literature search did not yield specific quantitative metabolic stability or enzyme kinetic data for Deschloroetizolam. However, data for the structurally similar compound, etizolam, is available and can serve as a useful comparator. The primary metabolic pathway for this compound in human liver microsomes involves hydroxylation, leading to monohydroxylated and dihydroxylated metabolites[1].
Table 1: Metabolic Stability of this compound and Etizolam in Human Liver Microsomes (HLM)
| Compound | Half-life (t1/2, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | Not Reported in Literature | Not Reported in Literature |
| Etizolam (Comparator) | Not explicitly reported, but metabolism is observed | Vmax/Km reported as lower than other psychotropic drugs like tofisopam and tandospirone |
Table 2: Enzyme Kinetics of this compound and Etizolam Metabolism in Human Liver Microsomes
| Compound | Major Metabolite(s) | Km (µM) | Vmax (nmol/min/mg protein) | Vmax/Km (µL/min/mg protein) |
| This compound | 6-OH-deschloroetizolam, di-OH-deschloroetizolam[1] | Not Reported in Literature | Not Reported in Literature | Not Reported in Literature |
| Etizolam (Comparator) | Hydroxylated metabolites | Not explicitly reported | Not explicitly reported | Lower than tofisopam, tandospirone, clotiazepam, and imipramine |
Signaling Pathways and Experimental Workflows
Figure 1: Proposed Phase I metabolic pathway of this compound in human liver microsomes.
Figure 2: Workflow for determining the metabolic stability of this compound.
Figure 3: Dual-approach workflow for CYP reaction phenotyping of this compound.
Experimental Protocols
Metabolic Stability of this compound in Human Liver Microsomes
Objective: To determine the in-vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM), commercially available
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold)
-
Internal standard (e.g., a structurally similar compound not metabolized by HLMs, such as diazepam-d5)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Dilute the this compound stock solution in potassium phosphate buffer to the desired starting concentration (e.g., 1 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled HLMs on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the this compound solution to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an excess volume (e.g., 2-3 volumes) of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex thoroughly.
-
Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes at 4°C) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining this compound at each time point using a validated LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg of microsomal protein/mL).
-
CYP Reaction Phenotyping for this compound Metabolism
Objective: To identify the specific CYP isoforms responsible for the metabolism of this compound.
A. Chemical Inhibition Assay
Materials:
-
Same materials as the metabolic stability assay.
-
Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, sulfaphenazole for CYP2C9, ticlopidine for CYP2C19, furafylline for CYP1A2).
Procedure:
-
Follow the incubation procedure for the metabolic stability assay.
-
Prior to the addition of the NADPH regenerating system, add a specific CYP inhibitor at a concentration known to be selective and effective.
-
Include a control incubation without any inhibitor.
-
Terminate the reactions at a single time point within the linear range of metabolism (determined from the stability assay).
-
Analyze the samples by LC-MS/MS to quantify the remaining this compound or the formation of its primary metabolite (e.g., 6-OH-deschloroetizolam).
-
Compare the extent of metabolism in the presence and absence of each inhibitor. A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
B. Recombinant Human CYP Enzyme Assay
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6, rCYP2C9, rCYP2C19, rCYP1A2), commercially available.
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system
-
Other materials as in the metabolic stability assay.
Procedure:
-
In separate wells of a 96-well plate, incubate this compound with each individual recombinant CYP isoform in the presence of the NADPH regenerating system.
-
Incubate at 37°C for a fixed time period.
-
Terminate the reactions and process the samples as described previously.
-
Analyze the samples by LC-MS/MS for the depletion of this compound or the formation of its metabolites.
-
The isoforms that demonstrate significant metabolism of this compound are identified as the contributing enzymes.
Analytical Method: LC-MS/MS for this compound and Metabolites
Objective: To develop a sensitive and specific method for the simultaneous quantification of this compound and its hydroxylated metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be optimized for this compound and its expected metabolites (e.g., 6-OH-deschloroetizolam and di-OH-deschloroetizolam) by infusing standard solutions of the analytes. The precursor ion will be the protonated molecule [M+H]+, and the product ions will be characteristic fragments.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Method Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and matrix effects according to standard regulatory guidelines.
Conclusion
The provided protocols offer a robust framework for investigating the in-vitro metabolism of this compound using human liver microsomes. While specific quantitative data for this compound remains to be published, these methods will enable researchers to determine its metabolic stability, identify the key metabolizing enzymes, and establish a reliable analytical method for its quantification. The data generated from these studies will be invaluable for understanding the pharmacokinetic profile and potential drug-drug interaction liability of this compound.
References
Application Note: High-Resolution Mass Spectrometry for the Identification of Deschloroetizolam Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the identification of Deschloroetizolam metabolites in human urine using high-resolution mass spectrometry (HRMS). This compound, a thienotriazolodiazepine, undergoes extensive metabolism, primarily through oxidation, resulting in hydroxylated metabolites that are subsequently conjugated for excretion. The accurate identification of these metabolites is crucial for pharmacokinetic studies, clinical and forensic toxicology, and understanding the drug's overall disposition. This document outlines a detailed workflow, from sample preparation to data analysis, employing liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) for the confident identification of this compound and its major metabolites.
Introduction
This compound is a designer benzodiazepine that has emerged on the new psychoactive substances (NPS) market. Like other benzodiazepines, it is metabolized in the liver, primarily by cytochrome P450 enzymes, before excretion.[1] The principal metabolic pathway involves hydroxylation, leading to the formation of mono- and di-hydroxylated metabolites.[1] These phase I metabolites can then undergo phase II conjugation, predominantly glucuronidation, to increase their water solubility and facilitate their elimination from the body.[1]
High-resolution mass spectrometry offers unparalleled analytical specificity and sensitivity for the detection and structural elucidation of drug metabolites.[2] The high mass accuracy of instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems allows for the determination of elemental compositions, which is a critical step in identifying unknown metabolites.[2] This application note details a robust methodology for the extraction and analysis of this compound and its hydroxylated metabolites from urine samples.
Data Presentation
The accurate mass capabilities of HRMS are essential for differentiating between isobaric compounds and confirming elemental compositions. The table below summarizes the key mass spectrometric data for this compound and its predicted primary metabolites.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |
| This compound | C₁₇H₁₆N₄S | 308.1096 | 309.1168 |
| Mono-hydroxy-deschloroetizolam | C₁₇H₁₆N₄OS | 324.1045 | 325.1117 |
| Di-hydroxy-deschloroetizolam | C₁₇H₁₆N₄O₂S | 340.0994 | 341.1066 |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Urine Samples
This protocol is designed for the extraction of this compound and its metabolites from human urine.
Materials:
-
Human urine sample
-
β-glucuronidase enzyme solution
-
Phosphate buffer (pH 6.8)
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Methanol
-
Ethyl acetate
-
Ammonium hydroxide
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 90:10 water:acetonitrile with 0.1% formic acid)
Procedure:
-
To 1 mL of urine, add 500 µL of phosphate buffer (pH 6.8).
-
Add 50 µL of β-glucuronidase solution, vortex, and incubate at 60°C for 1 hour to hydrolyze glucuronide conjugates.
-
Allow the sample to cool to room temperature.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 20% methanol in water solution.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a freshly prepared solution of ethyl acetate containing 2% ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
LC-HRMS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-10 min: Hold at 90% B
-
10.1-12 min: Return to 10% B and equilibrate
-
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Instrument: Q-TOF or Orbitrap mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Gas Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Mode: Full scan MS and data-dependent MS/MS (ddMS2)
-
Full Scan Mass Range: m/z 100-600
-
MS/MS Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain informative fragment spectra.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound metabolite identification.
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound.
References
Application of NMR Spectroscopy in the Characterization of Deschloroetizolam: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deschloroetizolam, a thienodiazepine derivative and an analogue of etizolam, has emerged as a novel psychoactive substance.[1][2] Its structural elucidation and characterization are crucial for forensic analysis, pharmacological studies, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and structural confirmation of such compounds. This document provides a detailed overview of the application of NMR spectroscopy in the characterization of this compound, including standardized protocols and data interpretation guidelines.
While comprehensive ¹H and ¹³C NMR spectral data for this compound is not widely available in public domains, a key reference for its characterization is the study by Huppertz et al. in Forensic Toxicology (2015). Researchers are advised to consult this primary literature for in-depth spectral information. This document will outline the general procedures and expected outcomes based on the known structure of this compound.
Chemical Structure and Expected NMR Spectral Features
IUPAC Name: 2-ethyl-9-methyl-4-phenyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine
Molecular Formula: C₁₇H₁₆N₄S
Structure:

Based on this structure, the following key signals are anticipated in the ¹H and ¹³C NMR spectra:
-
¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the methyl group, aromatic protons from the phenyl and thieno rings, and methylene protons of the diazepine ring.
-
¹³C NMR: Resonances for the aliphatic carbons of the ethyl and methyl groups, the methylene carbon, and a series of signals in the aromatic region corresponding to the carbons of the phenyl, thieno, triazolo, and diazepine rings.
Experimental Protocols
A standardized protocol for the NMR analysis of this compound is provided below.
Sample Preparation
-
Standard Sample: Accurately weigh approximately 5-10 mg of the this compound reference standard.
-
Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). The choice of solvent may depend on the solubility of the sample and the desired resolution of the spectra.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, or more, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
2D NMR Spectroscopy (Optional but Recommended for Full Characterization):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction algorithm.
-
Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Pick all significant peaks in both ¹H and ¹³C spectra.
-
Structural Assignment: Assign the observed chemical shifts, multiplicities, and coupling constants to the respective nuclei in the this compound molecule. Utilize 2D NMR data to confirm assignments.
Data Presentation
The following tables provide a template for summarizing the quantitative NMR data for this compound. The actual values should be populated based on experimental data.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| e.g., 1.23 | t | 7.5 | 3H | CH₃ (ethyl) |
| e.g., 2.65 | q | 7.5 | 2H | CH₂ (ethyl) |
| e.g., 2.40 | s | - | 3H | CH₃ (triazole) |
| e.g., 4.50, 5.50 | d, d (AB system) | 12.0 | 2H | CH₂ (diazepine) |
| e.g., 7.00-7.60 | m | - | 6H | Aromatic-H |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| e.g., 12.5 | CH₃ (ethyl) |
| e.g., 14.0 | CH₃ (triazole) |
| e.g., 25.0 | CH₂ (ethyl) |
| e.g., 50.0 | CH₂ (diazepine) |
| e.g., 120.0-160.0 | Aromatic & Heteroaromatic C |
Visualization of Experimental Workflow
The general workflow for the NMR characterization of this compound can be visualized as follows:
References
In Vitro Protocol for Determining the Binding Affinity of Deschloroetizolam to Benzodiazepine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deschloroetizolam is a thienodiazepine derivative, structurally related to etizolam, that has emerged as a novel psychoactive substance. Like classical benzodiazepines, its pharmacological effects are believed to be mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Understanding the binding affinity of this compound to the benzodiazepine binding site on the GABA-A receptor is crucial for elucidating its potency and pharmacological profile. This document provides a detailed protocol for a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for benzodiazepine receptors.
Principle
This protocol describes a competitive radioligand binding assay, a robust method for characterizing the affinity of an unlabeled compound (the "competitor," in this case, this compound) for a specific receptor. The assay measures the ability of increasing concentrations of this compound to displace a radiolabeled ligand with known high affinity for the benzodiazepine binding site, such as [³H]Flunitrazepam, from GABA-A receptors in a prepared tissue homogenate (e.g., rat cerebral cortex). The concentration of the competitor that displaces 50% of the specific binding of the radioligand is known as the IC50 (half maximal inhibitory concentration). The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the ligand's binding affinity.
Data Presentation
A comprehensive understanding of this compound's binding affinity is best achieved by comparing it to its parent compound, etizolam, and other clinically relevant benzodiazepines. The following table summarizes available binding affinity data. It is important to note that experimentally determined binding affinity data for this compound is not widely available in peer-reviewed literature. The value presented here is a predicted value based on a quantitative structure-activity relationship (QSAR) model.
| Compound | Predicted log(1/C)¹ | Ki (nM)² | Receptor Target |
| This compound | 7.82 | Not Experimentally Determined | GABA-A Receptor |
| Etizolam | 8.35 | 4.5 | GABA-A Receptor |
| Diazepam | 8.23 | 5.0 - 20.0 | GABA-A Receptor |
| Alprazolam | 8.52 | 2.8 - 7.9 | GABA-A Receptor |
| Lorazepam | 8.66 | 1.5 - 5.0 | GABA-A Receptor |
| Clonazepam | 8.89 | 0.3 - 1.5 | GABA-A Receptor |
¹Predicted log(1/C) values, where C is the molar concentration required to displace 50% of [³H]-diazepam from rat cerebral cortex synaptosomal preparations, are from a QSAR model. A higher log(1/C) value indicates a higher predicted binding affinity. ²Ki values represent the inhibition constant, with a lower value indicating a higher binding affinity. These values are compiled from various experimental studies.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is adapted from established methodologies for determining the binding affinity of ligands to benzodiazepine receptors using [³H]Flunitrazepam.
Materials and Reagents
-
Test Compound: this compound
-
Radioligand: [³H]Flunitrazepam (specific activity ~70-90 Ci/mmol)
-
Reference Compound: Diazepam (for defining non-specific binding and as a positive control)
-
Tissue Source: Whole rat brain (minus cerebellum and pons-medulla) or cerebral cortex from adult male Wistar rats.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Reagents for Protein Assay: (e.g., Bradford or BCA protein assay kit)
-
Equipment:
-
Homogenizer (e.g., Potter-Elvehjem with Teflon pestle)
-
Refrigerated centrifuge
-
Incubation bath or plate shaker (maintained at 4°C)
-
Cell harvester with glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter
-
Standard laboratory glassware and consumables
-
Experimental Workflow
Caption: Workflow for the competitive radioligand binding assay.
Detailed Methodologies
1. Membrane Preparation:
-
Euthanize adult male Wistar rats and rapidly dissect the cerebral cortex on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold assay buffer.
-
Repeat the centrifugation and resuspension step to wash the membranes.
-
After the final centrifugation, resuspend the pellet in a known volume of assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay. The final protein concentration for the assay should be adjusted to approximately 0.2-0.5 mg/mL.
-
Store the membrane preparation in aliquots at -80°C until use.
2. Competitive Binding Assay:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Set up the assay tubes in triplicate for each concentration of this compound, as well as for total binding and non-specific binding.
-
To each tube, add the following in order:
-
Assay buffer
-
This compound dilution (or buffer for total binding, or a saturating concentration of unlabeled Diazepam, e.g., 10 µM, for non-specific binding)
-
[³H]Flunitrazepam at a final concentration close to its Kd (e.g., 1-2 nM)
-
Membrane homogenate (to a final protein concentration of 0.1-0.2 mg/tube)
-
-
The final assay volume should be consistent across all tubes (e.g., 500 µL).
-
Incubate the tubes for 60 minutes at 4°C with gentle agitation.
3. Separation of Bound and Free Radioligand:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in assay buffer.
-
Immediately wash the filters three times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters into scintillation vials.
-
Add 4-5 mL of a suitable scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding for each concentration of this compound:
-
Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM)
-
-
Plot the percentage of specific binding of [³H]Flunitrazepam as a function of the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis on the resulting competition curve to determine the IC50 value of this compound.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand ([³H]Flunitrazepam) used in the assay.
-
Kd is the dissociation constant of the radioligand for the benzodiazepine receptor (this should be determined in a separate saturation binding experiment).
-
-
Signaling Pathway
This compound, like other benzodiazepines, acts as a positive allosteric modulator of the GABA-A receptor. This means it binds to a site on the receptor that is distinct from the GABA binding site. This binding event enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.
Caption: GABA-A receptor signaling pathway modulated by this compound.
The binding of GABA to the GABA-A receptor opens a chloride ion channel, leading to an influx of chloride ions into the neuron. This influx causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect. When this compound binds to the benzodiazepine site on the GABA-A receptor, it increases the frequency of the chloride channel opening in the presence of GABA. This potentiates the inhibitory effect of GABA, leading to the sedative, anxiolytic, and other central nervous system depressant effects associated with this class of compounds.
Conclusion
The provided protocol offers a robust framework for determining the in vitro binding affinity of this compound to benzodiazepine receptors. Accurate characterization of its binding profile is a critical step in understanding its pharmacological properties and potential clinical implications. The comparative data presented underscores the need for further experimental investigation to precisely define the affinity of this novel thienodiazepine.
Application Note: Solid-Phase Extraction of Deschloroetizolam from Human Serum
AN-001 | For Research Use Only
Abstract
This application note presents a detailed protocol for the solid-phase extraction (SPE) of Deschloroetizolam, a thienotriazolodiazepine designer drug, from human serum. The described method is optimized for high recovery and removal of endogenous matrix components, making it suitable for downstream quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This procedure is intended for researchers in clinical toxicology, forensic science, and pharmaceutical drug development.
Introduction
This compound is a thienotriazolodiazepine and a structural analog of etizolam, sold as a designer drug.[1][2] Accurate quantification in biological matrices like serum is crucial for clinical and forensic investigations. Solid-phase extraction is a highly effective sample preparation technique that offers superior selectivity and cleaner extracts compared to traditional liquid-liquid extraction.[3][4]
This protocol is based on a validated method for the determination of 13 designer benzodiazepines, including this compound, in blood.[5][6] It employs a C18 SPE cartridge to isolate the analyte from serum proteins and other interferences, ensuring a robust and reproducible method for analysis.
Physicochemical Properties
This compound (4-phenyl-2-ethyl-9-methyl-6H-thieno[3,2-f][3][7][8]triazolo[4,3-a][7][8]diazepine) is a compound structurally related to benzodiazepines.[9]
Understanding the chemical nature of this compound is key to selecting the appropriate SPE sorbent and solvents. As with many benzodiazepines, a reversed-phase sorbent like C18 is effective for its extraction from aqueous matrices.[8][11]
Experimental Protocol
This protocol is adapted from a validated LC-MS/MS method for this compound in postmortem blood.[5][6][12]
3.1. Materials and Reagents
-
SPE Cartridges: C18 SPE Cartridges
-
Serum Samples: Human serum (0.5 mL per extraction)
-
Internal Standard (IS): e.g., Diazepam-d5 or other suitable deuterated analog.
-
Reagents:
-
Sodium Acetate Buffer (100 mM, pH 4.5)
-
Deionized Water
-
Acetonitrile (ACN), HPLC Grade
-
Ethyl Acetate, HPLC Grade
-
Ammonium Hydroxide (28–30% NH₃ basis)
-
Methanol, HPLC Grade
-
Formic Acid, LC-MS Grade
-
-
Equipment:
-
Vortex Mixer
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
-
3.2. Sample Pre-treatment
-
Pipette 0.5 mL of serum into a glass culture tube.
-
Add 50 µL of the internal standard working solution.
-
Add 1.0 mL of 100 mM sodium acetate buffer (pH 4.5).[5]
-
Vortex for 30 seconds.
-
Centrifuge at 3,000 rpm (approx. 2,100 x g) for 10 minutes to pellet any precipitated proteins.[5]
3.3. Solid-Phase Extraction Procedure
-
Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the sorbent to dry.
-
Equilibration: Equilibrate the cartridge with 3 mL of 100 mM sodium acetate buffer (pH 4.5).
-
Sample Loading: Decant the supernatant from the pre-treated sample onto the conditioned cartridge. Apply a slow, steady flow rate of 1–2 mL/min.[5]
-
Washing:
-
Drying: Dry the cartridge thoroughly under high vacuum (e.g., 60 psi) for 15 minutes to remove all aqueous solvent.[5]
-
Elution:
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[5]
-
Vortex briefly and centrifuge before transferring to an autosampler vial.
-
Workflow Diagram
Performance Characteristics
The following data is based on a validated method for the analysis of this compound in blood using the protocol described above.[5][6][13]
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Linear Range | 1–200 ng/mL |
| Recovery Range | 35–90% (for a panel of 13 designer benzodiazepines) |
| Matrix Effect | -29.6% (at low concentrations) |
| Intra-day Imprecision (%RSD) | 3–20% |
| Inter-day Imprecision (%RSD) | 4–21% |
Table 1. Quantitative performance data for this compound analysis following SPE.
Discussion
The presented solid-phase extraction protocol provides a robust and reliable method for isolating this compound from complex serum matrices. The pre-treatment step involving buffering and centrifugation is crucial for preventing the SPE frit from clogging. The C18 reversed-phase sorbent effectively retains the analyte of interest.
The wash steps are optimized to remove polar interferences (water wash) and moderately non-polar interferences (5% acetonitrile wash) without causing premature elution of this compound.[5] A thorough drying step is critical before elution with a non-aqueous solvent. Elution is achieved using a strong organic solvent (ethyl acetate) with a small amount of ammonium hydroxide to ensure the analyte is in its neutral, less polar state, facilitating its release from the C18 sorbent.
While the recovery for the general panel of benzodiazepines was reported as 35-90%, specific recovery for this compound was not singled out.[5][13] Laboratories should perform their own validation experiments to determine the specific recovery and matrix effects within their own systems. The reported matrix effect of -29.6% indicates some ion suppression, which can be compensated for by using a co-eluting, stable isotope-labeled internal standard.[5]
Conclusion
This application note provides a comprehensive SPE protocol for the extraction of this compound from serum. The method is adapted from validated forensic toxicology procedures and is suitable for preparing clean extracts for sensitive LC-MS/MS analysis. The quantitative data presented demonstrates the method's suitability for detecting this compound at low ng/mL concentrations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 4. Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase dispersive extraction method for analysis of benzodiazepine drugs in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of benzodiazepines and their metabolites in human serum by liquid chromatography-tandem mass spectrometry using a high-resolution octadecyl silica column compatible with aqueous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 40054-73-7 | Benchchem [benchchem.com]
- 10. 2-Ethyl-9-methyl-4-phenyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine | C17H16N4S | CID 827322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A rapid solid-phase extraction and HPLC/DAD procedure for the simultaneous determination and quantification of different benzodiazepines in serum, blood and post-mortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academicworks.cuny.edu [academicworks.cuny.edu]
- 13. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Deschloroetizolam LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Deschloroetizolam.
Troubleshooting Guides
Issue: Low Signal Intensity or Ion Suppression
Question: My this compound signal is significantly lower in matrix samples compared to my solvent standards. What could be the cause and how can I fix it?
Answer:
This issue is likely due to ion suppression , a common matrix effect where co-eluting endogenous components from the biological sample (e.g., phospholipids, salts, proteins) interfere with the ionization of this compound in the MS source.[1][2] This leads to a reduced analyte signal, impacting sensitivity and accuracy.[3][4]
Troubleshooting Steps & Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[4][5]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[6][7] Mixed-mode SPE, in particular, has been shown to reduce matrix effects compared to reversed-phase SPE alone.[8]
-
Liquid-Liquid Extraction (LLE): LLE is another robust method for isolating analytes from matrix components.[9][10][11]
-
Protein Precipitation (PPT): While a simpler method, PPT may not remove all interfering substances and can sometimes be less effective than SPE or LLE.[7][12]
-
-
Improve Chromatographic Separation: Modifying your LC method can help separate this compound from co-eluting interferences.[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to this compound, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[3] Deuterated internal standards are commonly used for benzodiazepine analysis.[8][15]
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[3][16]
Issue: Inconsistent or Non-Reproducible Results
Question: I am observing significant variability in my results for this compound across different samples. What is causing this inconsistency?
Answer:
Inconsistent results are often a consequence of variable matrix effects between different sample lots.[3] The composition of biological matrices can differ from sample to sample, leading to varying degrees of ion suppression or enhancement.
Troubleshooting Steps & Solutions:
-
Implement a Robust Sample Preparation Method: A consistent and efficient sample preparation method, such as SPE or LLE, is crucial to minimize variability in matrix composition between samples.[3]
-
Employ Matrix-Matched Calibrators and Quality Controls (QCs): Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[3]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for sample-to-sample variations in ion suppression, thereby improving reproducibility.[3]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?
A1: Matrix effects are alterations in the ionization efficiency of this compound caused by co-eluting components from the sample matrix (e.g., blood, urine, oral fluid).[17][18] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy, precision, and sensitivity of the analysis.[18][19]
Q2: How can I assess the presence and extent of matrix effects in my assay?
A2: Two common methods for evaluating matrix effects are:
-
Post-Column Infusion: This method provides a qualitative assessment by infusing a constant flow of this compound solution into the MS while a blank matrix extract is injected into the LC system. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement, respectively.[2][16]
-
Post-Extraction Spike: This quantitative approach compares the response of this compound spiked into a blank matrix extract to the response of the analyte in a neat solvent at the same concentration.[16] The matrix effect can be calculated as a percentage.
Q3: What are the best sample preparation techniques to minimize matrix effects for this compound?
A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.
-
Solid-Phase Extraction (SPE): Generally considered one of the most effective methods for removing a wide range of interferences.[6][7]
-
Liquid-Liquid Extraction (LLE): A versatile and effective technique, particularly for separating compounds based on their differential solubility.[9][10][11]
-
Supported Liquid Extraction (SLE): A simplified form of LLE that is less labor-intensive and easier to automate.
Q4: How do I choose an appropriate internal standard for this compound analysis?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d4). A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction.[3] If a SIL-IS is unavailable, a structurally similar compound that does not co-elute with this compound or other sample components can be used, though it may not compensate for matrix effects as effectively.[10]
Experimental Protocols
Example Protocol: Solid-Phase Extraction (SPE) for this compound in Urine
This protocol is a general example and may require optimization for specific laboratory conditions.
-
Sample Pre-treatment:
-
To 200 µL of urine sample, add 20 µL of an internal standard working solution.
-
Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase.
-
Incubate the sample at 50°C for 1 hour to hydrolyze any conjugated metabolites.
-
Quench the reaction with 200 µL of 4% phosphoric acid.
-
-
SPE Procedure (using a mixed-mode cation exchange cartridge):
-
Conditioning: Condition the SPE cartridge with methanol followed by deionized water.
-
Equilibration: Equilibrate the cartridge with the appropriate buffer.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1% Formic Acid in Water.
-
Wash 2: 1 mL of 30% Methanol in Water.[6]
-
-
Drying: Dry the cartridge under high vacuum for 5 minutes.[6]
-
Elution: Elute this compound with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).[6]
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase.[6]
-
Data Presentation
Table 1: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18, 2.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water[14][20] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[14][20] |
| Flow Rate | 0.7 mL/min[14][20] |
| Injection Volume | 5 µL |
| Column Temperature | 55°C[14] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[14][20] |
| Capillary Voltage | 4 kV[14] |
| Gas Temperature | 300°C[14] |
| Gas Flow | 6 L/min[14] |
| Nebulizer Pressure | 40 psi[14] |
| MRM Transitions | Analyte-specific precursor and product ions |
Note: These parameters are illustrative and should be optimized for the specific instrument and application.
Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Pros | Cons | Typical Recovery |
| Protein Precipitation (PPT) | Simple, fast, low cost | Less effective at removing interferences, may lead to ion suppression | Variable |
| Liquid-Liquid Extraction (LLE) | Good removal of salts and polar interferences, flexible | Labor-intensive, can be difficult to automate, emulsion formation | 35-90%[13] |
| Solid-Phase Extraction (SPE) | Highly selective, effective removal of interferences, automatable | Higher cost, requires method development | 76-114%[6] |
Visualizations
Caption: Experimental workflow for this compound LC-MS/MS analysis.
Caption: Mechanism of ion suppression in the MS source.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. lctsbible.com [lctsbible.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Before you continue to YouTube [consent.youtube.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. "Qualitative Method Validation of the Novel Designer Benzodiazepine Dru" by Genevieve Neuwirth [scholarscompass.vcu.edu]
- 10. agilent.com [agilent.com]
- 11. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood [ouci.dntb.gov.ua]
- 14. academic.oup.com [academic.oup.com]
- 15. scispace.com [scispace.com]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. academicworks.cuny.edu [academicworks.cuny.edu]
Technical Support Center: Deschloroetizolam Detection in Post-Mortem Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of Deschloroetizolam in post-mortem samples. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the sensitive detection of this compound in post-mortem samples?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of this compound and other designer benzodiazepines in biological samples.[1][2] This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations often found in post-mortem specimens.[2]
Q2: What are the main challenges in analyzing this compound in post-mortem samples?
A2: The primary challenges include:
-
Low Concentrations: this compound is often present at trace levels in post-mortem samples.[2]
-
Matrix Effects: Post-mortem samples, such as blood and tissue homogenates, are complex matrices that can cause ion suppression or enhancement in the MS source, affecting the accuracy and sensitivity of the analysis.[3][4]
-
Metabolites: this compound is metabolized in the body, and its metabolites may also need to be identified and quantified for a comprehensive toxicological assessment.[5]
-
Sample Degradation: Post-mortem changes and improper storage can lead to the degradation of the target analyte.[6][7]
Q3: Which sample preparation technique is most effective for extracting this compound from post-mortem blood?
A3: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used and effective methods.[8][9] SPE, in particular, can provide cleaner extracts, leading to reduced matrix effects and improved sensitivity.[3][4] A mixed-mode SPE approach can be particularly beneficial for comprehensive benzodiazepine analysis.
Q4: How can I improve the sensitivity of my GC-MS method for this compound?
A4: For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often necessary to improve the volatility and thermal stability of benzodiazepines. Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used technique to enhance detectability.[10][11][12] Optimizing the derivatization conditions, such as reagent concentration and reaction time, is crucial for achieving high efficiency.[11][12]
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | - Optimize the pH of the sample before extraction. For LLE, ensure the choice of an appropriate organic solvent. For SPE, ensure the sorbent is appropriate for the analyte and that the wash and elution steps are optimized. |
| Analyte Degradation | - Ensure proper sample storage at low temperatures (-20°C or below) to minimize degradation.[7] Avoid repeated freeze-thaw cycles. |
| Improper Sample Homogenization | - For tissue samples, ensure complete homogenization to release the analyte from the tissue matrix. |
| Incorrect Internal Standard Use | - Verify the concentration and purity of the internal standard. Ensure it is added to the sample before the extraction process to account for any losses. |
Issue 2: High Matrix Effects Leading to Poor Sensitivity and Reproducibility
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | - Employ a more rigorous sample preparation method, such as SPE, to remove interfering substances.[3][4] Consider using a mixed-mode or multi-step SPE protocol. |
| Co-eluting Interferences | - Optimize the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from co-eluting matrix components. |
| Ionization Source Contamination | - Clean the MS ion source regularly to prevent the buildup of contaminants that can suppress the analyte signal. |
| Inappropriate Ionization Mode | - While positive electrospray ionization (ESI) is commonly used, testing other ionization modes like atmospheric pressure chemical ionization (APCI) might be beneficial for certain matrices. |
Quantitative Data Summary
The following tables summarize quantitative data from various validated methods for the detection of this compound and other designer benzodiazepines.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Analytical Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| LC-MS/MS | Postmortem Blood | 0.5 | 1 | [3][4] |
| LC-MS/MS | Whole Blood | Not specified | 5 or 25 | [13] |
| LC-MS/MS | Blood | Not specified | 0.02 - 1.5 | [14] |
Table 2: Recovery Rates for this compound and Related Compounds
| Extraction Method | Matrix | Analyte(s) | Recovery (%) | Reference |
| Solid Phase Extraction | Postmortem Blood | 13 Designer Benzodiazepines | 35 - 90 | [3][4] |
| Protein Precipitation | Postmortem Blood | 12 Benzodiazepines | 50 - 77 | |
| Liquid-Liquid Extraction | Vitreous Humor | 4 Benzodiazepines | 84 - 91.41 | [15] |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound from Post-mortem Blood
This protocol is based on a validated LC-MS/MS method for the quantification of 13 designer benzodiazepines, including this compound, in post-mortem blood.[3][4]
-
Sample Preparation:
-
To 0.5 mL of post-mortem blood, add the internal standard solution.
-
Vortex mix for 10 seconds.
-
Add 1 mL of acetate buffer (pH 5) and vortex for another 10 seconds.
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
Solid Phase Extraction:
-
Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of acetate buffer (pH 5).
-
Load the supernatant from the prepared sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% acetonitrile in acetate buffer (pH 4.5) solution.
-
Dry the cartridge under high vacuum for 15 minutes.
-
Elute the analytes with 2 mL of a mixture of ethyl acetate and ammonium hydroxide (98:2, v/v).
-
-
Final Processing:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 5 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol provides typical parameters for the LC-MS/MS analysis of this compound.
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard should be optimized.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity.
-
Visualizations
Caption: Figure 1: SPE Workflow for this compound
References
- 1. Recent findings and advancements in the detection of designer benzodiazepines: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Forensic toxicology of benzodiazepines: neuropharmacological effects, analytical challenges, and emerging detection strategies [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood [ouci.dntb.gov.ua]
- 5. Characterization and identification of eight designer benzodiazepine metabolites by incubation with human liver microsomes and analysis by a triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzodiazepine stability in postmortem samples stored at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Development and Validation of a Novel Designer Benzodiazepines Panel by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Insights into the Silylation of Benzodiazepines Using N, O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Quantitative analysis of benzodiazepines in vitreous humor by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation Studies of Deschloroetizolam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability and degradation studies of Deschloroetizolam under stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied in forced degradation studies of this compound?
A1: Forced degradation studies for this compound, in line with ICH guidelines, typically involve exposure to a variety of stress conditions to understand its intrinsic stability and identify potential degradation products.[1][2][3][4][5] These conditions generally include:
-
Acidic Hydrolysis: Treatment with acids (e.g., 0.1N HCl) at elevated temperatures.[5][6]
-
Alkaline Hydrolysis: Treatment with bases (e.g., 0.1N NaOH) at elevated temperatures.[5][6]
-
Oxidative Degradation: Exposure to an oxidizing agent, commonly hydrogen peroxide (e.g., 3% H₂O₂).[2][3]
-
Thermal Degradation: Subjecting the drug substance to dry heat (e.g., 60-80°C).[5][6]
-
Photolytic Degradation: Exposing the drug substance to UV and visible light.[4][7]
Q2: I am not observing any degradation of this compound under my initial stress conditions. What should I do?
A2: If you do not observe any degradation, it is recommended to gradually increase the severity of the stress conditions.[6] For example:
-
Hydrolysis: Increase the concentration of the acid or base, prolong the exposure time, or raise the temperature.
-
Oxidation: Increase the concentration of the oxidizing agent or the exposure time.
-
Thermal: Increase the temperature or the duration of exposure.
-
Photolytic: Increase the intensity of the light source or the exposure time.
It is crucial to document all conditions meticulously. If significant degradation is still not observed, it may indicate high stability of the molecule under those specific conditions.
Q3: What are the expected degradation products of this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the known chemistry of benzodiazepines, potential degradation products could arise from:
-
Hydrolysis: Cleavage of the diazepine ring or other hydrolysable functional groups.[8][9]
-
Oxidation: Formation of N-oxides or hydroxylated derivatives.[8][9]
-
Photodegradation: Complex rearrangements and bond cleavages upon exposure to light, which is a known degradation pathway for the related compound alprazolam.[10]
Metabolism studies have identified hydroxy-deschloroetizolam as a metabolite, which could potentially also be formed under oxidative stress conditions.[11]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis of Stressed Samples
-
Possible Cause: Co-elution of degradation products with the parent drug or with each other.
-
Troubleshooting Steps:
-
Modify Mobile Phase: Adjust the organic-to-aqueous ratio, change the organic solvent (e.g., from acetonitrile to methanol), or alter the pH of the aqueous phase.
-
Change Column: Use a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.
-
Gradient Optimization: If using a gradient elution, adjust the gradient slope and time to improve separation.
-
Flow Rate Adjustment: A lower flow rate can sometimes improve resolution.
-
Issue 2: Mass Imbalance in Degradation Studies
-
Possible Cause:
-
Formation of non-UV active degradation products.
-
Precipitation of the drug or degradation products.
-
Adsorption of the analyte onto the container surface.
-
Formation of volatile degradation products.
-
-
Troubleshooting Steps:
-
Use a Mass-Sensitive Detector: Employ a mass spectrometer (LC-MS) to detect non-UV active compounds.
-
Check for Precipitation: Visually inspect the sample vials and ensure complete dissolution. Consider using a different solvent for sample preparation.
-
Use Inert Vials: Employ silanized or low-adsorption vials.
-
Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of the stressed sample using Gas Chromatography-Mass Spectrometry.
-
Experimental Protocols
General Protocol for Forced Degradation of this compound
This protocol outlines a general procedure for subjecting this compound to various stress conditions. The extent of degradation should ideally be between 5-20%.[6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1N HCl.
-
Heat at 60°C for 24 hours.
-
Cool, neutralize with 0.1N NaOH, and dilute with mobile phase to the desired concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1N NaOH.
-
Heat at 60°C for 24 hours.
-
Cool, neutralize with 0.1N HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute with mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound powder in a petri dish.
-
Heat in an oven at 70°C for 48 hours.
-
Dissolve the stressed powder in a suitable solvent and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the this compound solution (in a quartz cuvette) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analyze the sample at appropriate time points.
-
3. Analysis:
-
Analyze the stressed samples by a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., phosphate buffer) is a common starting point. Detection is typically done using a UV detector at an appropriate wavelength.
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound (Hypothetical Data)
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |
| Acidic Hydrolysis | 0.1N HCl | 24 hours | 60°C | 15.2 | 2 |
| Alkaline Hydrolysis | 0.1N NaOH | 24 hours | 60°C | 8.5 | 1 |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 12.8 | 3 |
| Thermal (Solid) | Dry Heat | 48 hours | 70°C | 5.1 | 1 |
| Photolytic | 1.2 million lux hours | - | - | 18.9 | 4 |
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. jpsbr.org [jpsbr.org]
- 7. ajpaonline.com [ajpaonline.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. iipseries.org [iipseries.org]
- 10. Isolation and structural elucidation of degradation products of alprazolam: photostability studies of alprazolam tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization and identification of eight designer benzodiazepine metabolites by incubation with human liver microsomes and analysis by a triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing ion suppression in the analysis of Deschloroetizolam metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the analysis of Deschloroetizolam and its metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS analysis of this compound metabolites, with a focus on mitigating ion suppression.
Question: Why is the signal intensity of my this compound metabolites significantly lower in biological samples compared to the calibration standards prepared in a pure solvent?
Answer: This is a classic indication of ion suppression, a matrix effect where co-eluting endogenous or exogenous compounds from the sample interfere with the ionization of the target analytes in the mass spectrometer's ion source.[1][2][3] This leads to a decreased analyte signal, which can compromise the sensitivity, accuracy, and reproducibility of the analysis.[1][3]
Question: How can I confirm that ion suppression is affecting my analysis?
Answer: A common method to assess ion suppression is the post-extraction addition technique. This involves comparing the analyte's signal response in a blank matrix extract that has been spiked with the analyte after extraction to the response of the analyte in a pure solvent at the same concentration.[3] A significantly lower signal in the matrix extract confirms the presence of ion suppression.
Question: What are the primary sources of ion suppression in the analysis of this compound metabolites?
Answer: The primary sources of ion suppression are matrix components that are not adequately removed during sample preparation.[4] For biological matrices such as blood or urine, these components often include:
-
Phospholipids: Abundant in cell membranes, they are notorious for causing ion suppression.[5]
-
Salts and Buffers: High concentrations of non-volatile salts can reduce ionization efficiency.[1]
-
Other Endogenous Molecules: Compounds like urea, proteins, and carbohydrates can also contribute to matrix effects.[6]
Question: I am observing inconsistent and irreproducible results for my quality control (QC) samples. Could this be related to ion suppression?
Answer: Yes, variability in the composition of the biological matrix from sample to sample can lead to different degrees of ion suppression, resulting in inconsistent and irreproducible analytical results.[7]
Frequently Asked Questions (FAQs)
This section provides answers to frequently asked questions regarding strategies to mitigate ion suppression in the analysis of this compound metabolites.
Question 1: What is the most effective way to reduce ion suppression?
Answer 1: The most effective strategy to combat ion suppression is to implement a robust sample preparation method that efficiently removes interfering matrix components prior to LC-MS analysis.[1][8] The choice of sample preparation technique can have a significant impact on the cleanliness of the final extract.
Question 2: Which sample preparation techniques are recommended for the analysis of this compound metabolites?
Answer 2: Several sample preparation techniques can be effective. The optimal choice depends on the matrix, the required sensitivity, and the available resources. Commonly used and effective methods include:
-
Solid-Phase Extraction (SPE): This is often considered one of the most effective techniques for removing a wide range of interferences.[1][8][9] It can be highly selective for the analytes of interest while efficiently removing matrix components like phospholipids and salts.[1]
-
Liquid-Liquid Extraction (LLE): LLE is a classic and effective technique for extracting non-polar analytes from aqueous matrices.[8][9] It can provide clean extracts if the solvent system and pH are carefully optimized.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide analysis in food, has been successfully adapted for the analysis of benzodiazepines in biological samples. It involves a salting-out extraction followed by dispersive SPE for cleanup.
Question 3: Can I just dilute my sample to reduce ion suppression?
Answer 3: Diluting the sample can be a simple and quick way to reduce the concentration of interfering matrix components, thereby lessening ion suppression.[7][8] However, this approach also dilutes the analyte of interest, which may compromise the limit of detection. This strategy is only viable if the initial analyte concentration is sufficiently high.[8]
Question 4: How can chromatographic conditions be optimized to minimize ion suppression?
Answer 4: Optimizing the chromatographic separation is a crucial step in mitigating ion suppression.[4] The goal is to chromatographically separate the this compound metabolites from the co-eluting matrix interferences. This can be achieved by:
-
Adjusting the mobile phase gradient: A shallower gradient can improve the resolution between the analytes and interfering peaks.
-
Using a different stationary phase: A column with a different selectivity (e.g., a biphenyl or pentafluorophenyl column instead of a standard C18) might provide better separation from matrix components.
-
Employing smaller particle size columns (UHPLC): This can lead to sharper peaks and better resolution.
Question 5: What is the role of an internal standard in addressing ion suppression?
Answer 5: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for ion suppression.[7] A SIL-IS has nearly identical chemical and physical properties to the analyte and will therefore experience the same degree of ion suppression. By monitoring the ratio of the analyte to the SIL-IS, accurate and precise quantification can be achieved even in the presence of variable matrix effects.[7]
Data Presentation
The following tables summarize quantitative data on the effectiveness of different sample preparation methods in mitigating matrix effects for the analysis of benzodiazepines, which is indicative of the expected performance for this compound and its metabolites.
Table 1: Comparison of Matrix Effects for Different Sample Preparation Methods
| Sample Preparation Method | Analyte | Matrix | Matrix Effect (%) | Reference |
| QuEChERS with dSPE | Representative Benzodiazepines | Whole Blood | -22 to +18 | |
| Solid-Phase Extraction | 13 Designer Benzodiazepines | Postmortem Blood | -52 to +33 | [4] |
| Liquid-Liquid Extraction | 13 Benzodiazepines & 5 Metabolites | Blood | Not explicitly quantified, but method deemed suitable for forensic cases. | [6] |
Matrix Effect (%) is calculated as: ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) x 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.
Table 2: Analyte Recovery for Different Sample Preparation Methods
| Sample Preparation Method | Analyte | Matrix | Recovery (%) | Reference |
| QuEChERS with dSPE | Representative Benzodiazepines | Whole Blood | 85.5 - 105 | |
| Solid-Phase Extraction | 13 Designer Benzodiazepines | Postmortem Blood | 35 - 90 | [4] |
| Solid-Phase Extraction | Designer Benzodiazepines | Urine | 76 - 114 |
Experimental Protocols
Below are detailed methodologies for two common sample preparation techniques for the analysis of this compound and its metabolites in blood.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is based on methods developed for the analysis of designer benzodiazepines in blood.[4]
-
Sample Pre-treatment:
-
To 0.5 mL of whole blood, add an appropriate volume of an internal standard solution (e.g., this compound-d4).
-
Vortex mix for 10 seconds.
-
Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0) and vortex again.
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of the buffer used in the pre-treatment step. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.
-
Wash the cartridge with 2 mL of an acidic organic solvent (e.g., 2% formic acid in acetonitrile) to remove neutral and acidic interferences.
-
Dry the cartridge under high vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analytes with 2 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
This protocol is adapted from a validated method for benzodiazepine analysis in whole blood.
-
Sample Extraction:
-
In a 15 mL centrifuge tube, combine 1 mL of whole blood with 2 mL of acetonitrile containing 0.4% formic acid.
-
Add the internal standard solution.
-
Add 400 mg of magnesium sulfate (MgSO₄) and 100 mg of sodium acetate (NaOAc).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg of primary secondary amine (PSA), and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Preparation:
-
Transfer the cleaned supernatant to an autosampler vial for LC-MS/MS analysis.
-
Mandatory Visualization
The following diagrams illustrate key workflows and concepts related to addressing ion suppression.
Caption: A workflow for troubleshooting and mitigating ion suppression in LC-MS analysis.
Caption: Key strategies for addressing ion suppression in LC-MS analysis.
References
- 1. sketchviz.com [sketchviz.com]
- 2. b-ac.co.uk [b-ac.co.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. agilent.com [agilent.com]
- 6. zefsci.com [zefsci.com]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. unitedchem.com [unitedchem.com]
- 9. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chromatographic Separation for Deschloroetizolam and its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Deschloroetizolam and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended HPLC conditions for the analysis of this compound?
A1: For initial analysis, a reversed-phase HPLC method is recommended. A common starting point involves a C18 or a Biphenyl column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent such as acetonitrile or methanol. Gradient elution is often employed to ensure adequate separation from potential impurities and isomers.
Q2: How can I achieve baseline separation of this compound from its structural isomer, Alprazolam?
A2: The separation of this compound from its isomer Alprazolam is a critical challenge. A high-efficiency LC column, such as a Kinetex® Biphenyl column, has been shown to provide ideal selectivity for benzodiazepines and can achieve baseline resolution between Alprazolam and this compound.[1][2] The unique selectivity of the biphenyl phase is advantageous for separating aromatic and moderately polar analytes like these isomers.
Q3: What are the typical sample preparation techniques for analyzing this compound in biological matrices?
A3: Due to the complexity of biological matrices like blood and urine, sample preparation is crucial to remove interfering substances.[3] The two most common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). SPE, particularly with cartridges like Strata®-X-Drug B, has been shown to provide high recovery and eliminate matrix interferences effectively.[1]
Q4: Is chiral separation necessary for this compound analysis?
A4: Yes, if the aim is to quantify individual enantiomers. Many benzodiazepines are chiral, and their enantiomers can exhibit different biological activities.[4] Therefore, chiral separation is important in pharmaceutical and clinical research to assess the pharmacological and toxicological profile of each isomer. Chiral stationary phases (CSPs) are essential for this purpose.
Q5: What are the common challenges encountered during the chromatographic analysis of novel benzodiazepines like this compound?
A5: Common challenges include co-elution with isomers, poor peak shape (tailing or fronting), matrix effects leading to ion suppression or enhancement in LC-MS/MS analysis, and the thermal instability of some benzodiazepines which can be a concern in GC-MS.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic separation of this compound and its isomers.
Issue 1: Poor Resolution Between this compound and an Isomeric Peak (e.g., Alprazolam)
-
Question: My chromatogram shows overlapping peaks for this compound and another suspected isomer. How can I improve the resolution?
-
Answer:
-
Optimize the Stationary Phase: If you are using a standard C18 column, consider switching to a column with a different selectivity, such as a Biphenyl or a Phenyl-Hexyl column. The pi-pi interactions offered by these phases can enhance the separation of aromatic isomers. The Kinetex 2.6 µm Biphenyl, 50 x 3.0 mm column has been reported to provide baseline resolution for the critical pair of Alprazolam and this compound.[1]
-
Adjust the Mobile Phase Composition: Fine-tune the ratio of the organic modifier (acetonitrile or methanol) to the aqueous phase. A shallower gradient or a lower percentage of the organic solvent can increase retention times and improve separation.
-
Modify the Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analytes and thus their retention behavior. Experiment with slight adjustments to the pH of the aqueous phase.
-
Reduce the Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution.
-
Decrease the Column Temperature: Lowering the column temperature can sometimes improve the separation of closely eluting compounds.
-
Issue 2: Peak Tailing for this compound
-
Question: The peak for this compound is asymmetrical and shows significant tailing. What could be the cause and how can I fix it?
-
Answer:
-
Secondary Interactions with the Stationary Phase: Peak tailing for basic compounds like benzodiazepines can occur due to interactions with acidic silanol groups on the silica-based stationary phase.
-
Use an End-capped Column: Ensure you are using a high-quality, end-capped column to minimize silanol interactions.
-
Adjust Mobile Phase pH: Operating at a low pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups, reducing tailing. Conversely, a high pH mobile phase can also be effective.
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active sites on the stationary phase.
-
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.
-
Column Contamination or Degradation: If the peak tailing develops over time, the column may be contaminated or the stationary phase may be degrading. Clean the column according to the manufacturer's instructions or replace it if necessary.
-
Extra-column Volume: Excessive dead volume in the HPLC system can contribute to peak broadening and tailing.[6] Check all connections and tubing to ensure they are properly fitted and have minimal length.
-
Issue 3: Inconsistent Retention Times
-
Question: The retention time for this compound is shifting between injections. What are the possible reasons?
-
Answer:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phase daily and ensure accurate composition.
-
Pump Performance: Fluctuations in pump pressure or flow rate can cause retention time variability. Check the pump for leaks and ensure it is properly primed.
-
Column Temperature: Variations in the column temperature can affect retention times. Use a column oven to maintain a stable temperature.[7]
-
Sample Matrix Effects: The sample matrix itself can sometimes influence retention. Ensure consistent sample preparation to minimize these effects.
-
Issue 4: Signal Suppression or Enhancement in LC-MS/MS Analysis
-
Question: I am observing significant ion suppression for this compound when analyzing biological samples. How can I mitigate this?
-
Answer:
-
Improve Sample Cleanup: Matrix effects are often caused by co-eluting endogenous components from the sample. Enhance your sample preparation method to remove more interferences. Consider using a more selective SPE sorbent or a multi-step extraction procedure.
-
Modify Chromatographic Conditions: Adjust the HPLC method to separate this compound from the interfering matrix components. A change in the gradient profile or the use of a different stationary phase can be effective.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d4) will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.
-
Dilute the Sample: If the signal is sufficiently high, diluting the sample extract can reduce the concentration of matrix components and minimize their impact on ionization.
-
Change Ionization Source or Parameters: Optimizing the ion source parameters (e.g., gas flows, temperature, and voltages) can sometimes reduce the susceptibility to matrix effects. In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may be beneficial, as APCI can be less prone to matrix effects.[8]
-
Experimental Protocols
Protocol 1: Achiral Separation of this compound and Alprazolam using HPLC-MS/MS
This protocol is based on a method developed for the analysis of designer benzodiazepines in urine.[2]
| Parameter | Specification |
| LC Column | Kinetex® 2.6 µm Biphenyl, 50 x 3.0 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 0.5 minutes, return to 30% B and equilibrate for 1.5 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS Detector | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: To be determined empirically; Alprazolam: To be determined empirically |
Protocol 2: Chiral Separation of Benzodiazepines (General Approach)
| Parameter | Specification |
| LC Column | Chiral stationary phase (e.g., polysaccharide-based like Chiralpak® IA/IB/IC or protein-based like Chiral-AGP®) |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) for normal phase, or a buffered aqueous solution with an organic modifier for reversed-phase. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV or Mass Spectrometry |
| Column Temperature | Often sub-ambient temperatures are required to enhance resolution. |
Note: The optimal mobile phase and temperature will need to be determined empirically for this compound on the chosen chiral column.
Visualizations
Caption: Experimental workflow for the analysis of this compound in biological samples.
Caption: Troubleshooting logic for common chromatographic issues.
References
- 1. Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Recent findings and advancements in the detection of designer benzodiazepines: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jistox.in [jistox.in]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of Deschloroetizolam during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor recovery of Deschloroetizolam during sample preparation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a synthetic thienotriazolodiazepine, structurally related to etizolam.[1][2] It is classified as a novel psychoactive substance (NPS) and a designer benzodiazepine.[3][4] Key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₆N₄S | [1][2] |
| Molar Mass | 308.40 g·mol⁻¹ | [2] |
| IUPAC Name | 4-phenyl-2-ethyl-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine | [2] |
| CAS Number | 40054-73-7 | [2] |
| Solubility | DMF: 5 mg/ml, DMSO: 5 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml, Methanol: 1 mg/ml | [5] |
Q2: What are the common analytical techniques used for this compound detection?
The most common and sensitive method for the detection and quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.[4]
Q3: Why is proper sample preparation crucial for this compound analysis?
Proper sample preparation is essential to remove interfering endogenous components from biological matrices (e.g., blood, urine, tissue homogenates), concentrate the analyte, and ensure compatibility with the analytical instrument.[8] Inadequate sample preparation can lead to poor recovery, matrix effects (ion suppression or enhancement), and inaccurate quantification.[6][8]
Troubleshooting Poor Recovery
Poor recovery of this compound can occur at various stages of sample preparation. This section provides a systematic guide to troubleshooting common issues.
Problem 1: Low recovery during Liquid-Liquid Extraction (LLE).
Caption: Troubleshooting workflow for low LLE recovery.
Detailed Guidance:
-
Inappropriate Solvent Polarity: The choice of extraction solvent is critical.[9] For a compound like this compound, which has moderate polarity, solvents such as ethyl acetate or a mixture of hexane and ethyl acetate are often used.[10][11] If recovery is low, consider testing a range of solvents with varying polarities.
-
Insufficient Phase Separation: Incomplete separation of the aqueous and organic layers will lead to lower recovery. Increasing the centrifugation time or speed can improve phase separation.
-
Emulsion Formation: Emulsions at the interface of the two layers can trap the analyte and reduce recovery. To break emulsions, you can try adding a small amount of salt ("salting out") to the aqueous phase, which increases its polarity and can improve partitioning of the analyte into the organic phase.[15] Alternatively, gentle mixing or rocking instead of vigorous vortexing can prevent emulsion formation.
Problem 2: Low recovery during Solid-Phase Extraction (SPE).
Caption: Troubleshooting workflow for low SPE recovery.
Detailed Guidance:
-
Incorrect Sorbent Selection: The choice of SPE sorbent is crucial for effective retention and elution. For benzodiazepines, C8 and C18 cartridges are commonly used.[16] Mixed-mode sorbents that combine reversed-phase and ion-exchange mechanisms can also be effective.[17]
-
Inadequate Sample Pre-treatment: The pH of the sample should be adjusted to ensure optimal retention on the sorbent. For reversed-phase SPE, a neutral to slightly basic pH is often suitable for basic compounds. For urine samples, enzymatic hydrolysis with β-glucuronidase may be necessary to convert conjugated metabolites back to the parent drug, which may improve recovery of the total drug amount.[18]
-
Suboptimal Wash and Elution Solvents: The wash step is critical for removing interferences without losing the analyte. If recovery is low, the wash solvent may be too strong. Consider decreasing the percentage of organic solvent in the wash solution.[17] Conversely, the elution solvent may not be strong enough to fully recover the analyte. Options to improve elution include increasing the organic solvent strength or modifying the pH of the elution solvent to disrupt the interaction between the analyte and the sorbent.[18]
-
Sample Overload: Exceeding the capacity of the SPE cartridge will result in breakthrough of the analyte during the loading step and, consequently, low recovery. Ensure that the sample volume and concentration are within the recommended limits for the chosen cartridge.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
To 1 mL of plasma sample, add an appropriate internal standard.
-
Add 1 mL of a suitable buffer (e.g., pH 9.0 carbonate buffer) and vortex briefly.
-
-
Extraction:
-
Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a 9:1 mixture of n-hexane:ethyl acetate).
-
Mix by gentle inversion for 10-15 minutes to avoid emulsion formation.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol is a general guideline using a C18 SPE cartridge and may require optimization.
-
Sample Pre-treatment:
-
To 1 mL of urine, add an appropriate internal standard and a buffer to adjust the pH to ~7.
-
For the analysis of total this compound, enzymatic hydrolysis with β-glucuronidase may be performed prior to extraction.[18]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Wash with 3 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove less polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
-
Elution:
-
Elute the analyte with 2 x 1.5 mL of a suitable elution solvent (e.g., methanol or a mixture of methanol and ammonium hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Data Presentation
Table 1: Troubleshooting Guide for Poor this compound Recovery
| Issue | Potential Cause | Recommended Action |
| Low LLE Recovery | Incorrect solvent polarity | Test solvents with different polarities (e.g., ethyl acetate, hexane/ethyl acetate mixtures). |
| Incorrect aqueous phase pH | Adjust pH to >8.5 to ensure this compound is in its neutral form. | |
| Emulsion formation | Use gentle mixing; add salt to the aqueous phase. | |
| Low SPE Recovery | Inappropriate sorbent | Use a C8 or C18 sorbent; consider mixed-mode for complex matrices. |
| Inadequate sample pre-treatment | Adjust sample pH for optimal retention; consider enzymatic hydrolysis for urine. | |
| Suboptimal wash/elution | Decrease organic content in wash solvent; increase organic content or modify pH of elution solvent. | |
| Sorbent overload | Reduce sample volume or dilute the sample. | |
| Variable Recovery | Inconsistent technique | Ensure consistent vortexing times, solvent volumes, and evaporation steps. |
| Analyte instability | Investigate potential degradation due to pH or temperature; process samples promptly.[12][19] |
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cfsre.org [cfsre.org]
- 5. caymanchem.com [caymanchem.com]
- 6. "Qualitative Method Validation of the Novel Designer Benzodiazepine Dru" by Genevieve Neuwirth [scholarscompass.vcu.edu]
- 7. Recent findings and advancements in the detection of designer benzodiazepines: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijisrt.com [ijisrt.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. researchgate.net [researchgate.net]
- 13. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Solid-phase extraction of 1,4-benzodiazepines from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. phenomenex.com [phenomenex.com]
- 19. ars.usda.gov [ars.usda.gov]
Refinement of extraction techniques for Deschloroetizolam from complex biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of extraction techniques for Deschloroetizolam from complex biological matrices. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and analysis of this compound.
Issue 1: Low Analyte Recovery
-
Question: We are experiencing low recovery of this compound from plasma samples using a liquid-liquid extraction (LLE) protocol. What are the potential causes and how can we improve the recovery?
-
Answer: Low recovery in LLE can stem from several factors. Firstly, the choice of extraction solvent is critical. A single solvent may not be efficient for extracting benzodiazepines; mixtures such as n-hexane-ethyl acetate, chloroform-isopropanol, or dichloromethane-n-heptane-isopropanol can improve extraction efficiency.[1] Secondly, the pH of the aqueous phase plays a crucial role. Ensure the pH is optimized to keep this compound in its non-ionized form, enhancing its partitioning into the organic solvent. For benzodiazepines, a slightly basic pH is often optimal. The addition of a salting-out agent like sodium chloride can also increase the partitioning of the analyte into the organic phase by reducing its solubility in the aqueous layer.[1] Lastly, insufficient vortexing or shaking during the extraction process can lead to incomplete partitioning. Ensure vigorous and adequate mixing to maximize the surface area contact between the two phases.
Issue 2: Significant Matrix Effects in LC-MS/MS Analysis
-
Question: Our LC-MS/MS analysis of this compound in urine shows significant ion suppression. How can we mitigate these matrix effects?
-
Answer: Matrix effects, particularly ion suppression, are a common challenge in bioanalysis and can lead to inaccurate quantification.[2][3][4] Several strategies can be employed to minimize these effects. A primary approach is to improve the sample cleanup process. While simple protein precipitation is fast, it often results in significant matrix effects.[4] More rigorous extraction techniques like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) are highly effective at removing interfering matrix components such as proteins, lipids, and salts.[1][5][6] For SPE, using a mixed-mode cartridge combining reversed-phase and cation-exchange mechanisms can provide optimal selectivity for benzodiazepines.[7] Chromatographic separation is another key area for optimization. Ensuring baseline separation of this compound from co-eluting matrix components can significantly reduce ion suppression.[3] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a more selective column chemistry, such as a biphenyl phase.[8] The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is also highly recommended to compensate for any remaining matrix effects.
Issue 3: Inconsistent Results with Solid-Phase Extraction (SPE)
-
Question: We are observing inconsistent recoveries and high variability in our results when using SPE for this compound extraction from whole blood. What are the likely causes and troubleshooting steps?
-
Answer: Inconsistent SPE results can often be traced back to variations in the sample pre-treatment and extraction protocol. For whole blood, proper lysis of red blood cells is a critical first step to ensure the analyte is available for extraction.[7] Incomplete lysis can lead to variable recoveries. Additionally, protein precipitation should be thorough to prevent clogging of the SPE sorbent.[7] During the SPE procedure itself, ensure that the conditioning, loading, washing, and elution steps are performed consistently. The flow rate during each step can impact the interaction of the analyte with the sorbent and should be carefully controlled.[9] Inadequate drying of the sorbent before elution can lead to the carryover of wash solvents, which may affect the final analysis. Ensure a sufficient drying time under vacuum.[8] Finally, the choice of elution solvent is critical. It must be strong enough to completely desorb the analyte from the sorbent. A mixture of a non-polar solvent with a more polar modifier, often with the addition of a small amount of acid or base, is typically required. For benzodiazepines, an elution solvent like a mixture of chloroform and acetone or a 2% solution of ammonia in ethyl acetate can be effective.[10]
Frequently Asked Questions (FAQs)
General Questions
-
What are the most common biological matrices for this compound analysis?
-
Blood (whole blood, plasma, serum), urine, and hair are the most common matrices for detecting this compound.[11][12][13] Blood concentrations are often correlated with impairment, making it a critical matrix in forensic toxicology.[14] Urine is suitable for detecting metabolites, which can have a longer detection window than the parent drug.[15] Hair analysis can provide a longer history of drug exposure.[12][16]
-
-
What is the importance of metabolite monitoring for this compound?
-
Monitoring for metabolites is crucial because the parent drug may not always be detectable in certain matrices, especially in urine. For example, hydroxy-deschloroetizolam has been identified as a metabolite in urine when the parent compound was not detected.[15] Designer benzodiazepines undergo phase I and II metabolism, and identifying these metabolites can extend the detection window and confirm exposure.[11]
-
Extraction Technique Specifics
-
What are the advantages of Supported Liquid Extraction (SLE) over traditional Liquid-Liquid Extraction (LLE)?
-
SLE offers several advantages over LLE, including higher throughput, especially in a 96-well format, and the elimination of emulsion formation, which is a common issue in LLE.[17] It provides excellent extraction efficiency and alleviates many of the liquid handling challenges associated with traditional LLE.[17]
-
-
When is enzymatic hydrolysis necessary for urine samples?
-
For the analysis of total this compound (parent drug and its metabolites) in urine, enzymatic hydrolysis with β-glucuronidase is recommended.[7] This is because many drug metabolites are excreted as glucuronide conjugates, and hydrolysis is necessary to cleave this bond and allow for the extraction and detection of the free metabolite.
-
Analytical Method Specifics
-
What are the preferred analytical techniques for the confirmation and quantification of this compound?
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the analysis of benzodiazepines and their metabolites in biological samples due to its high sensitivity, selectivity, and throughput.[9][11] Gas chromatography-mass spectrometry (GC-MS) can also be used, but may require derivatization for some polar and thermally labile benzodiazepines.[18][19][20]
-
-
Why is chromatographic separation of this compound from its isomers important?
-
Chromatographic separation is necessary to distinguish this compound from its isomers, such as alprazolam.[8] As they have the same mass-to-charge ratio, they cannot be differentiated by mass spectrometry alone. A high-efficiency liquid chromatography column, such as a Kinetex™ Biphenyl column, can be used to achieve this separation.[8]
-
Quantitative Data Summary
| Parameter | Matrix | Extraction Method | Analytical Method | Value | Reference |
| Recovery | Blood | Volumetric absorptive microsampling (VAMS) | LC-MS/MS | >70% | [11] |
| Hair | Methanol Incubation | LC-MS/MS | >70% | [12] | |
| Plasma, Urine, Whole Blood | Supported Liquid Extraction (SLE) | LC-MS/MS | >80% | [17] | |
| Hair | LLE (diethyl ether/methylene chloride) | LC-MS/MS | 32-76% | [21] | |
| Limit of Detection (LOD) | Urine | Solid-Phase Extraction (SPE) | LC-MS/MS | 1-10 ng/mL | [11] |
| Limit of Quantification (LOQ) | Hair | Methanol Incubation | LC-MS/MS | 5 or 25 pg/mg | [12] |
| Hair | LLE (diethyl ether/methylene chloride) | LC-MS/MS | 0.5-5 pg/mg | [21] | |
| Concentration Found | Femoral Blood (post-mortem) | Not specified | Not specified | 11 μg/L | [11] |
Experimental Protocols
1. Solid-Phase Extraction (SPE) for this compound from Whole Blood
This protocol is a general guideline and may require optimization.
-
Sample Pre-treatment:
-
To 1 mL of whole blood, add 2 mL of a lysing agent (e.g., deionized water). Vortex for 30 seconds to lyse red blood cells.[7]
-
Add 1 mL of a protein precipitation solvent (e.g., acetonitrile). Vortex vigorously for 1 minute.[7]
-
Centrifuge at ≥3000 x g for 10 minutes to pellet the precipitated proteins.[7]
-
Collect the supernatant for the SPE procedure.
-
-
SPE Procedure (using a mixed-mode SPE cartridge):
-
Conditioning: Pass 3 mL of methanol through the SPE cartridge, followed by 3 mL of deionized water, and then 3 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0) to equilibrate the sorbent.[7]
-
Loading: Apply the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 30% methanol in water to remove interferences.[8]
-
Drying: Dry the cartridge under high vacuum for at least 5 minutes.[8]
-
Elution: Elute the analyte with 2 x 0.5 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol or a mixture of ethyl acetate, isopropanol, and ammonium hydroxide).[8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45 °C. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.[8]
-
2. Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
Procedure:
-
To 0.5 mL of plasma in a glass tube, add a suitable internal standard.
-
Add a buffer to adjust the pH to a slightly basic level (e.g., pH 9).
-
Add 3 mL of an appropriate extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for this compound from whole blood.
Caption: Troubleshooting logic for common extraction issues.
References
- 1. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijisrt.com [ijisrt.com]
- 7. benchchem.com [benchchem.com]
- 8. phenomenex.com [phenomenex.com]
- 9. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Recent findings and advancements in the detection of designer benzodiazepines: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast and Sensitive Method for the Determination of 17 Designer Benzodiazepines in Hair by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Etizolam Blood Concentrations in 191 Forensic Cases in Ontario, Canada (2019–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academicworks.cuny.edu [academicworks.cuny.edu]
- 15. Characterization and identification of eight designer benzodiazepine metabolites by incubation with human liver microsomes and analysis by a triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC-MS-MS Determination of 88 Psychotropic Drugs in 1,865 Hair Samples from Addicts in Drug Abstinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. data.biotage.co.jp [data.biotage.co.jp]
- 18. Analysis of benzodiazepines by thermal desorption direct analysis in real time mass spectrometry (TD-DART-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. shimadzu.com [shimadzu.com]
- 21. Screening method for benzodiazepines and hypnotics in hair at pg/mg level by liquid chromatography-mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carryover of Deschloroetizolam in Automated Liquid Handling Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing carryover of Deschloroetizolam in automated liquid handling systems. The following information, presented in a question-and-answer format, addresses specific issues and provides detailed experimental protocols to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to carryover?
This compound is a thienotriazolodiazepine, a class of compounds structurally related to benzodiazepines.[1][2] It is the dechlorinated analog of etizolam. Carryover issues with this compound are often attributed to its physicochemical properties, including its lipophilicity and potential for adsorption to laboratory plastics and surfaces. Understanding these properties is the first step in developing effective mitigation strategies.
Q2: What are the key physicochemical properties of this compound I should be aware of?
Knowledge of the lipophilicity (logD) and ionization constant (pKa) of this compound is crucial for selecting appropriate wash solvents to minimize carryover. The experimentally determined values are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₁₇H₁₆N₄S | |
| Molecular Weight | 308.4 g/mol | [1] |
| log D at pH 7.4 | 2.59 | [1] |
| pKa | 1.89 | [1] |
| Solubility | Soluble in DMSO, DMF, and Methanol. Slightly soluble in a 1:1 solution of DMSO and PBS (pH 7.2). |
Q3: What are the primary sources of carryover in an automated liquid handling system?
Carryover can originate from several components of an automated liquid handler. The most common sources include:
-
Pipette Tips: Both fixed and disposable tips can be a source of carryover. Residue can adhere to the inner and outer surfaces of the tips.
-
Tubing and Valves: The internal tubing and valves of the liquid handler can trap and subsequently release the analyte.
-
Wash Station: An inadequately cleaned or poorly designed wash station can re-contaminate tips.
-
System Liquids: Contaminated system liquids (e.g., wash buffers, system water) can be a constant source of low-level carryover.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving carryover issues with this compound.
Issue: I am observing unexpected peaks corresponding to this compound in my blank samples.
Step 1: Classify the Carryover
The first step is to determine the nature of the carryover. This can be done by injecting a series of blank samples after a high-concentration sample of this compound.
-
Classic Carryover: The peak height of the carryover decreases with each subsequent blank injection. This suggests that the carryover is originating from a component that is being progressively cleaned with each wash cycle.
-
Constant Carryover: The peak height of the carryover remains relatively constant across multiple blank injections. This often indicates a contaminated system component or reagent.[3]
Step 2: Isolate the Source of Carryover
A systematic process of elimination will help pinpoint the source of the carryover. The following workflow can be used to diagnose the issue.
Caption: A logical workflow for troubleshooting carryover.
Step 3: Implement Corrective Actions
Based on the identified source, implement the following corrective actions:
Optimizing Wash Solvents
The choice of wash solvent is critical for removing a lipophilic compound like this compound. Given its log D of 2.59, a wash solution with a significant organic component is necessary. The low pKa of 1.89 indicates that this compound will be predominantly in its neutral, less water-soluble form at physiological pH.
Recommended Wash Solutions:
| Wash Solution | Rationale |
| Acidified Organic Mix | A mixture of Acetonitrile:Methanol:Water (e.g., 40:40:20) with 0.1% Formic Acid. The high organic content will solubilize this compound, and the acidic pH will ensure it remains in a consistent protonation state, aiding in its removal. |
| "Magic Mix" | A solution of Acetonitrile:Methanol:Isopropanol:Water (25:25:25:25) with 0.1% Formic Acid. This provides a broad range of solvent polarities to remove a wider variety of potential contaminants. |
| Alkaline Wash | In some cases, a wash with a basic pH (e.g., 0.1% Ammonium Hydroxide in an organic mix) can be effective, although less common for compounds like this compound. This should be tested empirically. |
Experimental Protocol: Wash Solvent Efficacy Test
This protocol is designed to quantitatively assess the effectiveness of different wash solutions in reducing this compound carryover.
Caption: Experimental workflow for testing wash solvent efficacy.
Methodology:
-
Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 µg/mL) in a suitable solvent like DMSO.
-
Prepare a series of blank samples (the same matrix as your experimental samples, without the analyte).
-
Prepare the different wash solutions to be tested.
-
-
Experimental Procedure (for each wash solution):
-
Aspirate the high-concentration this compound sample.
-
Dispense the sample into a waste container.
-
Perform a wash cycle using the test wash solution. The parameters of the wash cycle (volume, number of washes, contact time) should be recorded.
-
Aspirate a blank sample.
-
Dispense the blank sample into a clean well of a microplate for analysis.
-
Repeat the aspiration and dispensing of blank samples for a total of three blank injections to assess the reduction in carryover.
-
-
Analysis:
-
Analyze the collected blank samples using a validated LC-MS/MS method for this compound.
-
Quantify the amount of this compound in each blank.
-
Calculate the percent carryover for the first blank using the following formula: % Carryover = (Amount in Blank 1 / Amount in High-Concentration Sample) * 100
-
-
Data Comparison:
-
Summarize the percent carryover for each wash solution in a table for easy comparison.
-
Quantitative Data Summary (Example):
| Wash Solution | % Carryover (Blank 1) | % Carryover (Blank 2) | % Carryover (Blank 3) |
| Water | 5.2% | 1.8% | 0.7% |
| 50% Methanol | 1.1% | 0.3% | < LOQ |
| ACN:MeOH:H₂O (40:40:20) + 0.1% FA | 0.05% | < LOQ | < LOQ |
| "Magic Mix" + 0.1% FA | 0.02% | < LOQ | < LOQ |
(Note: The above data is illustrative and will vary depending on the liquid handler, tips, and specific experimental conditions.)
Hardware and Consumables
-
Pipette Tips: If using fixed tips, ensure they are made of a material with low binding affinity for hydrophobic compounds. For disposable tips, consider using low-retention tips.
-
Tubing: If possible, use PEEK or other inert tubing materials to minimize adsorption.
-
Wash Station: Ensure the wash station design allows for thorough cleaning of both the inside and outside of the pipette tips. Active wash stations with flowing solvent are generally more effective than static dip stations.
-
System Decontamination: If significant contamination is suspected, a full system decontamination may be necessary. This typically involves flushing all system lines with a strong cleaning solution, followed by a thorough rinse with a miscible solvent and finally with the system liquid. Consult your instrument manufacturer for specific decontamination protocols.
By systematically troubleshooting and implementing these targeted strategies, researchers can effectively minimize the carryover of this compound, leading to more accurate and reliable data in their automated liquid handling workflows.
References
Technical Support Center: Forensic Identification of Deschloroetizolam in Polydrug Use Cases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the forensic identification of Deschloroetizolam, particularly in complex polydrug use scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in forensic toxicology?
A1: this compound is a thienotriazolodiazepine, a class of compounds structurally related to benzodiazepines. It is considered a novel psychoactive substance (NPS) and is the dechlorinated analog of etizolam.[1] Its presence in polydrug use cases, often combined with opioids, alcohol, or other central nervous system depressants, poses a significant challenge for forensic toxicologists due to the increased risk of overdose and the analytical complexities it presents.[2]
Q2: What are the primary metabolites of this compound that should be monitored?
A2: The primary metabolite of this compound is hydroxy-deschloroetizolam. In some forensic cases, the parent compound may not be detectable in urine, making the identification of its metabolites crucial for confirming exposure.[3] In-vitro studies with human liver microsomes have also identified dihydroxylated metabolites.[4]
Q3: Can standard benzodiazepine immunoassays detect this compound?
A3: Standard benzodiazepine immunoassays may show cross-reactivity with this compound, leading to a positive screening result. However, these immunoassays are not specific and cannot definitively identify the compound. Confirmatory analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is mandatory for positive identification and quantification.[5]
Q4: What are the common challenges in the forensic analysis of this compound in polydrug cases?
A4: The main challenges include:
-
Isomeric Interference: this compound is an isomer of the prescription benzodiazepine alprazolam, which can lead to misidentification if chromatographic separation is inadequate.[6]
-
Low Concentrations: In biological samples, this compound and its metabolites may be present at very low concentrations, requiring highly sensitive analytical methods.
-
Metabolite Detection: The parent drug may be rapidly metabolized, necessitating the monitoring of its metabolites for accurate identification of use.[3]
-
Matrix Effects: Biological matrices in postmortem samples can be complex, leading to ion suppression or enhancement in LC-MS/MS analysis, which can affect the accuracy of quantification.
-
Polydrug Interference: The presence of multiple drugs can complicate the extraction and analysis, potentially causing overlapping peaks or other interferences.
Troubleshooting Guides
Issue 1: Co-elution or misidentification of this compound and Alprazolam.
-
Symptom: A single chromatographic peak is observed where either this compound or Alprazolam is expected, or mass spectral data is ambiguous.
-
Cause: Inadequate chromatographic separation of the two isomers.
-
Solution:
-
Optimize Chromatography: Employ a high-resolution chromatographic column. A Kinetex® Biphenyl column has been shown to provide baseline separation of this compound and Alprazolam.[6][7]
-
Adjust Mobile Phase Gradient: Modify the gradient elution profile to enhance the separation of the isomeric pair.
-
Verify with Reference Standards: Always analyze certified reference materials of both this compound and Alprazolam to confirm retention times under your specific chromatographic conditions.
-
Issue 2: Negative result for this compound in a suspected positive case.
-
Symptom: Immunoassay screen is positive for benzodiazepines, but confirmatory analysis for this compound is negative.
-
Cause:
-
The parent drug has been fully metabolized and is no longer present in the sample (especially in urine).
-
The concentration of this compound is below the limit of detection (LOD) of the analytical method.
-
-
Solution:
-
Analyze for Metabolites: Develop and validate a method to specifically target hydroxy-deschloroetizolam. Its presence can confirm the ingestion of this compound even when the parent drug is absent.[3]
-
Improve Method Sensitivity: Optimize sample preparation to concentrate the analyte. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Adjust mass spectrometer parameters for higher sensitivity.
-
Consider Alternative Matrices: If available, analyze blood or oral fluid samples, as the parent drug may have a longer detection window in these matrices compared to urine.
-
Issue 3: Poor recovery or high matrix effects during sample preparation.
-
Symptom: Inconsistent or low quantitative results, significant ion suppression or enhancement in LC-MS/MS.
-
Cause: Interference from endogenous components of the biological matrix.
-
Solution:
-
Optimize Extraction Method: Experiment with different SPE sorbents (e.g., mixed-mode cation exchange) or LLE solvent systems to improve cleanup and reduce matrix effects.
-
Use Isotope-Labeled Internal Standards: Incorporate a deuterated internal standard for this compound to compensate for matrix effects and variations in extraction recovery.
-
Dilution: If matrix effects are severe, diluting the sample extract can sometimes mitigate the issue, provided the analyte concentration remains above the limit of quantification (LOQ).
-
Data Presentation
Table 1: Quantitative Data for this compound from Various Studies
| Analyte | Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| This compound | Postmortem Blood | LC-MS/MS | 0.5 | 1 | [8][9][10] |
| This compound | Urine | LC-MS-(TOF) | 0.5 - 3.0 | 2 - 10 | [11] |
| This compound | Whole Blood | LC-MS/MS | 0.0001 - 0.0126 (mg/L) | - | [12][13] |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) values can vary significantly based on the specific instrumentation, method, and matrix used.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound and Alprazolam in Urine
This protocol is based on the methodology for separating the critical isomeric pair.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of urine, add an internal standard (e.g., Diazepam-d5).
-
Perform enzymatic hydrolysis to cleave glucuronide conjugates.
-
Condition a mixed-mode SPE cartridge.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent mixture (e.g., ethyl acetate/isopropanol/ammonium hydroxide).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Analysis:
-
LC Column: Kinetex® 2.6 µm Biphenyl, 50 x 3.0 mm or equivalent.[6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Optimized to achieve baseline separation of this compound and Alprazolam.
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and Alprazolam.
Protocol 2: GC-MS Analysis of this compound in Seized Materials
1. Sample Preparation:
-
Accurately weigh a portion of the seized material.
-
Dissolve in a suitable organic solvent (e.g., methanol).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer an aliquot of the supernatant to an autosampler vial.
2. GC-MS Analysis:
-
GC Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane column.
-
Injector Temperature: 250-280 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 300 °C) to ensure elution of the analyte.
-
Carrier Gas: Helium
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Scan Range: A wide mass range (e.g., 40-550 amu) to capture the characteristic fragmentation pattern of this compound.
-
Identification: Compare the obtained mass spectrum and retention time with a certified reference standard.
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cfsre.org [cfsre.org]
- 3. Characterization and identification of eight designer benzodiazepine metabolites by incubation with human liver microsomes and analysis by a triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 5. Urine Drug Screening in the Era of Designer Benzodiazepines: Comparison of Three Immunoassay Platforms, LC-QTOF-MS and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phenomenex.com [phenomenex.com]
- 7. phenomenex.com [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood [ouci.dntb.gov.ua]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. research.rug.nl [research.rug.nl]
Technical Support Center: Enhancing Immunoassay Selectivity for Deschloroetizolam Screening
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of immunoassays for the detection of Deschloroetizolam.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the development and optimization of immunoassays for this compound, with a focus on improving selectivity and minimizing cross-reactivity.
Q1: We are observing high cross-reactivity with other benzodiazepines in our this compound immunoassay. How can we improve selectivity?
A1: High cross-reactivity is a common issue when developing immunoassays for small molecules within a structurally similar class like benzodiazepines. Here are several strategies to enhance selectivity:
-
Antibody Selection: The choice of antibody is critical. Monoclonal antibodies generally offer higher specificity compared to polyclonal antibodies because they recognize a single epitope on the target molecule. If you are using a polyclonal antibody, consider switching to a monoclonal antibody specifically raised against a this compound hapten.
-
Hapten Design and Conjugation: The design of the hapten (a small molecule that is made immunogenic by conjugation to a carrier protein) is crucial. To generate antibodies that are highly specific to this compound, the hapten should expose unique structural features of the molecule while masking common benzodiazepine structures. The site of conjugation of the hapten to the carrier protein (e.g., BSA or KLH) will influence which parts of the molecule are presented to the immune system.
-
Assay Format: A competitive immunoassay format is typically used for small molecules like this compound. In this format, free this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. Optimizing the concentrations of the antibody and the labeled conjugate can improve the assay's ability to discriminate between this compound and other benzodiazepines.
-
Assay Conditions: Fine-tuning assay parameters such as pH, ionic strength of buffers, and incubation times can influence antibody-antigen binding kinetics and potentially favor the binding of this compound over cross-reacting compounds.
Q2: Our immunoassay for this compound is suffering from high background signal, which is affecting our results. What are the likely causes and solutions?
A2: High background can obscure the specific signal and reduce the sensitivity of your assay. The primary causes and their solutions are:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of the antibody or other reagents to the microplate wells.
-
Solution: Increase the concentration of the blocking agent (e.g., BSA or casein) in your blocking buffer. You can also try a different blocking agent or extend the blocking incubation time.
-
-
Inadequate Washing: Residual unbound reagents can lead to a high background.
-
Solution: Increase the number of wash steps and the volume of wash buffer. Ensure complete aspiration of the wash buffer after each step.
-
-
Contaminated Reagents: Buffers or substrate solutions may be contaminated.
-
Solution: Use fresh, high-quality reagents and sterile water.
-
-
Cross-Reactivity of Secondary Antibody: If you are using a secondary antibody, it may be cross-reacting with other components in the assay.
-
Solution: Ensure you are using a highly cross-adsorbed secondary antibody.
-
Q3: We are experiencing low sensitivity in our this compound immunoassay, making it difficult to detect low concentrations of the drug. How can we improve sensitivity?
A3: Low sensitivity can be a significant hurdle. Here are some approaches to enhance it:
-
High-Affinity Antibody: The affinity of the antibody for this compound is a key determinant of assay sensitivity. If sensitivity is low, you may need to source or develop an antibody with a higher affinity.
-
Optimization of Reagent Concentrations: The concentrations of both the capture antibody and the enzyme-labeled conjugate in a competitive ELISA are critical. A checkerboard titration of both reagents should be performed to find the optimal concentrations that yield the best signal-to-noise ratio.
-
Signal Amplification: Various signal amplification strategies can be employed. Using a biotinylated primary antibody followed by a streptavidin-enzyme conjugate can increase the signal. Alternatively, using a more sensitive substrate for the enzyme (e.g., a chemiluminescent substrate) can also enhance the signal.
-
Sample Preparation: The sample matrix can sometimes interfere with the assay and reduce sensitivity. Consider implementing a sample pre-treatment step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to clean up the sample and concentrate the analyte.
Quantitative Data: Cross-Reactivity of Benzodiazepines
The following table summarizes the cross-reactivity of various benzodiazepines and related compounds in a representative benzodiazepine immunoassay. This data can help predict potential interferences when developing a more selective assay for this compound. Note that cross-reactivity is highly dependent on the specific antibody and assay conditions used.
| Compound | % Cross-Reactivity |
| Desalkylflurazepam | 263%[1] |
| Flualprazolam | 173%[1] |
| Flubromazolam | 127%[1] |
| Metizolam | 120%[1] |
| Bromazolam | 99.8%[1] |
| Clonazolam | 87.3%[1] |
| Adinazolam | 69.6%[1] |
| 8-aminoclonazolam | 51.3%[1] |
| This compound | 41.6% [1] |
| Nitrazolam | 36.1%[1] |
Experimental Protocols
Protocol 1: Hapten-Protein Conjugation for Antibody Production
This protocol describes the general steps for conjugating a hapten (a chemically modified this compound) to a carrier protein (e.g., BSA or KLH) to make it immunogenic for antibody production.
Materials:
-
This compound hapten with a reactive group (e.g., a carboxyl or amine group)
-
Carrier protein (BSA or KLH)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Conjugation Buffer (e.g., MES buffer, pH 4.7-6.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing or spin desalting columns
Procedure:
-
Dissolve the Carrier Protein: Dissolve the carrier protein (e.g., BSA) in PBS at a concentration of 10 mg/mL.
-
Activate the Hapten: Dissolve the this compound hapten in a suitable organic solvent (e.g., DMSO or DMF) and then add it to the conjugation buffer. Add EDC and NHS to the hapten solution to activate the carboxyl group. The molar ratio of hapten:EDC:NHS is typically 1:1.5:1.5.
-
Conjugation Reaction: Add the activated hapten solution to the carrier protein solution. The molar ratio of hapten to carrier protein should be optimized, but a starting point is often 20:1 to 40:1. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Purification of the Conjugate: Remove the unreacted hapten and crosslinking reagents by dialysis against PBS or by using a spin desalting column.
-
Characterization: Confirm the successful conjugation and estimate the hapten-to-protein ratio using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
Protocol 2: Competitive ELISA for this compound
This protocol outlines the steps for a competitive ELISA to quantify this compound in a sample.
Materials:
-
Microtiter plates (96-well)
-
Anti-Deschloroetizolam antibody
-
This compound-enzyme conjugate (e.g., this compound-HRP)
-
This compound standard solutions
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the anti-Deschloroetizolam antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add the this compound standards, control samples, and unknown samples to the wells. Immediately add the this compound-enzyme conjugate to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: The concentration of this compound in the samples is inversely proportional to the absorbance. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of this compound in the unknown samples is then determined from this standard curve.
Visualizations
The following diagrams illustrate key workflows and concepts related to enhancing the selectivity of immunoassays for this compound.
Caption: Workflow for Hapten-Protein Conjugation.
Caption: Workflow for a Competitive ELISA.
Caption: Troubleshooting Logic for Immunoassay Optimization.
References
Validation & Comparative
Unmasking "Designer" Benzodiazepines: A Comparative Guide to Deschloroetizolam Cross-Reactivity in Immunoassays
For researchers, scientists, and drug development professionals, the accurate detection of novel psychoactive substances (NPS) is a perpetual challenge. Among these, "designer" benzodiazepines like deschloroetizolam, a less potent analog of etizolam, are of growing concern.[1] This guide provides a comparative analysis of the cross-reactivity of this compound in commonly used benzodiazepine immunoassays, offering crucial data for the reliable screening of this emerging substance.
The rise of novel benzodiazepines, often not approved for medical use, presents a significant hurdle for clinical and forensic toxicology.[2][3] Standard immunoassay screening tests, the first line of defense in drug detection, may not be calibrated to detect these new analogs, leading to potential false-negative results.[4][5] Understanding the cross-reactivity of these compounds is paramount for ensuring the accuracy of screening methods.
Comparative Cross-Reactivity Data
The ability of a benzodiazepine immunoassay to detect this compound is highly dependent on the specific assay and its calibrator. The following table summarizes available quantitative cross-reactivity data for this compound and other structurally related novel benzodiazepines. This data provides a framework for predicting its detectability and highlights the variability across different platforms.
| Compound | Immunoassay Platform | Calibrator | % Cross-Reactivity |
| This compound | Not Specified | Oxazepam | 41.6% [6] |
| Etizolam | EMIT® II PLUS | Lormetazepam | 60%[7] |
| ARK™ HS Benzodiazepine II | Etizolam | 100%[7] | |
| Immunalysis® Benzodiazepine ELISA | Oxazepam | 107% (in blank blood)[8] | |
| Flualprazolam | EMIT® II PLUS | Lormetazepam | 300%[7] |
| ARK™ HS Benzodiazepine II | Etizolam | 650%[7] | |
| Not Specified | Oxazepam | 173%[6] | |
| Flubromazolam | EMIT® II PLUS | Lormetazepam | >1000%[7] |
| ARK™ HS Benzodiazepine II | Etizolam | >1000%[7] | |
| Not Specified | Oxazepam | 127%[6] | |
| Diclazepam | EMIT® II PLUS | Lormetazepam | >1000%[7] |
| ARK™ HS Benzodiazepine II | Etizolam | >1000%[7] |
Note: Cross-reactivity data is highly dependent on the specific assay, its calibrator, and the matrix (e.g., urine, blood). The values presented are sourced from the cited literature and may not be directly comparable across different studies or assay platforms.[9]
Experimental Protocol for Determining Cross-Reactivity
Accurate determination of immunoassay cross-reactivity is essential for the validation of screening methods for novel compounds. The following provides a generalized methodology for evaluating the cross-reactivity of a benzodiazepine like this compound.
Objective: To determine the percentage cross-reactivity of this compound in a specific benzodiazepine immunoassay.
Materials:
-
Commercial benzodiazepine immunoassay kit (e.g., ELISA, EMIT, CEDIA, KIMS)
-
This compound reference standard
-
Assay-specific calibrator (e.g., nordiazepam, oxazepam, lormetazepam)
-
Drug-free biological matrix (e.g., urine, whole blood)
-
Standard laboratory equipment (e.g., pipettes, centrifuges, incubators, plate readers)
-
Confirmation method (e.g., LC-MS/MS or GC-MS) for verification
Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of the assay calibrator in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of working standards for both the calibrator and this compound by spiking drug-free matrix at various concentrations.
-
-
Assay Procedure:
-
Follow the manufacturer's instructions for the specific benzodiazepine immunoassay kit.
-
Run the prepared calibrator standards to generate a standard curve.
-
Run the prepared this compound standards.
-
-
Data Analysis:
-
Determine the concentration of the calibrator that produces a response equivalent to the assay's cutoff calibrator. This is the Ccalibrator.
-
From the this compound standard curve, determine the concentration of this compound that produces the same response as the cutoff calibrator. This is the Ccross-reactant.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Ccalibrator / Ccross-reactant) x 100
-
-
Confirmation:
-
Authentic positive samples identified by the immunoassay should be confirmed using a more specific method like LC-MS/MS to verify the presence of this compound and/or its metabolites.[4] Some studies indicate that enzymatic hydrolysis of conjugated forms may improve detection rates for certain immunoassays.[10]
-
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of a novel benzodiazepine in an immunoassay.
Caption: Workflow for determining immunoassay cross-reactivity.
References
- 1. Recent findings and advancements in the detection of designer benzodiazepines: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 4. Cross-reactivities and structure-reactivity relationships of six benzodiazepines to EMIT(®) immunoassay [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of two highly sensitive benzodiazepine immunoassay lab developed tests for urine drug testing in clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cfsre.org [cfsre.org]
- 7. Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bccsu.ca [bccsu.ca]
- 9. benchchem.com [benchchem.com]
- 10. Detectability of designer benzodiazepines in CEDIA, EMIT II Plus, HEIA, and KIMS II immunochemical screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Deschloroetizolam in Oral Fluid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Quantitative Data
The following tables summarize key quantitative parameters for the analysis of Deschloroetizolam in blood and provide a comparison with other benzodiazepines analyzed in oral fluid. This data is compiled from various studies to offer a benchmark for expected performance.
Table 1: Quantitative Parameters for this compound in a Biological Matrix (Postmortem Blood)
| Analyte | Method | Linear Range | Limit of Quantitation (LOQ) | Bias (%) | Intra-day Imprecision (RSD %) | Inter-day Imprecision (RSD %) | Recovery (%) |
| This compound | LC-MS/MS | 1–200 ng/mL | 1 ng/mL | ±12 | 3–20 | 4–21 | 35–90 |
Data sourced from a validation study of 13 designer benzodiazepines in postmortem blood.[2]
Table 2: Comparative Quantitative Data for Other Benzodiazepines in Oral Fluid
| Analyte | Method | Limit of Quantitation (LOQ) | Intraday Precision (% RSD) | Interday Precision (% RSD) | Recovery from Collection Pad (%) |
| Various Benzodiazepines | LC-MS/MS | 0.5–5 ng/mL | 2.8–7.29 | 1.42–6.8 | 81.4–90.17 |
| 14 Benzodiazepines | LC-MS/MS | 0.1–1.0 ng/mL | Not Reported | Not Reported | >83 (except for 7-aminoclonazepam at 55%) |
Data compiled from studies on the simultaneous analysis of multiple benzodiazepines in oral fluid.[3][4]
Experimental Protocols
The following outlines a general experimental protocol for the quantitative analysis of this compound in oral fluid, based on common methodologies reported for benzodiazepine analysis.
Oral Fluid Sample Collection
-
Device: Utilize a specialized oral fluid collection device, such as the Quantisal®, which typically consists of a collection pad and a transport tube containing a buffer solution.[5][6]
-
Procedure: The collection pad is placed in the mouth until a volume adequacy indicator signals that a sufficient amount of oral fluid (e.g., 1 mL ± 10%) has been collected.[5] The pad is then transferred to the transport tube with the buffer.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract and concentrate the analyte from the oral fluid matrix while removing potential interferences.
-
General Steps:
-
Conditioning: The SPE cartridge (e.g., Varian Bond Elut) is conditioned with appropriate solvents.[4]
-
Loading: The oral fluid sample (mixed with buffer) is loaded onto the cartridge.
-
Washing: The cartridge is washed with a series of solvents to remove interfering substances.
-
Elution: The analyte of interest (this compound) is eluted from the cartridge using a specific solvent or solvent mixture.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the LC-MS/MS system.[5]
-
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer is the standard instrument.[3][5]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for benzodiazepines.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[5] For confirmation, at least two transitions are typically monitored.[3]
-
Method Validation Parameters
A comprehensive method validation should be performed according to established guidelines and should include the assessment of the following parameters:
-
Linearity: The range over which the instrument response is proportional to the analyte concentration.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. A qualitative method for this compound in various matrices reported a detection threshold of 0.0025 mg/L (2.5 ng/mL).[7]
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively. Assessed through intra- and inter-day replicate analyses.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effects: The influence of other components in the oral fluid on the ionization of the analyte.
-
Stability: The stability of the analyte in the oral fluid matrix under different storage conditions (e.g., room temperature, refrigerated, freeze-thaw cycles). Studies have shown that many benzodiazepines are relatively stable in collection buffers.[6]
-
Carryover: The potential for residual analyte from a high-concentration sample to affect the analysis of a subsequent low-concentration sample.
Workflow and Process Diagrams
The following diagrams illustrate the experimental workflow for the quantitative analysis of this compound in oral fluid.
Caption: Experimental workflow for this compound analysis.
Caption: LC-MS/MS analysis process.
References
- 1. Recent findings and advancements in the detection of designer benzodiazepines: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood [ouci.dntb.gov.ua]
- 3. Determination of benzodiazepines in oral fluid using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous analysis of 14 benzodiazepines in oral fluid by solid-phase extraction and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. blockscientific.com [blockscientific.com]
- 7. "Qualitative Method Validation of the Novel Designer Benzodiazepine Dru" by Genevieve Neuwirth [scholarscompass.vcu.edu]
Inter-laboratory comparison of Deschloroetizolam analytical methods
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Deschloroetizolam, a designer benzodiazepine. It is intended for researchers, scientists, and drug development professionals, offering an objective overview of method performance supported by experimental data from various studies.
Introduction to this compound Analysis
This compound is a thienotriazolodiazepine and a structural analog of etizolam. As a potent central nervous system depressant, its accurate detection and quantification in biological matrices are crucial for clinical and forensic toxicology. The primary analytical techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide will delve into the performance characteristics and experimental protocols of these methods.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various single-laboratory validation studies for the analysis of this compound, primarily focusing on LC-MS/MS, for which more comprehensive data is available.
Table 1: Performance of LC-MS/MS Methods for this compound in Blood/Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 1 - 200 ng/mL | 1 - 500 ng/mL | 1 - 6000 pg/mL (in oral fluid) |
| Limit of Detection (LOD) | 0.5 ng/mL | Not explicitly stated for this compound | 1 pg/mL (in oral fluid) |
| Limit of Quantitation (LOQ) | 1 ng/mL | 1 ng/mL | 1 pg/mL (in oral fluid) |
| **Correlation Coefficient (R²) ** | > 0.99 | > 0.99 | 0.997 |
| Intra-day Precision (%RSD) | 3 - 20% | Not explicitly stated for this compound | < 20% |
| Inter-day Precision (%RSD) | 4 - 21% | Not explicitly stated for this compound | < 20% |
| Bias | ±12% | Not explicitly stated for this compound | Not explicitly stated |
| Recovery | 35 - 90% | Not explicitly stated for this compound | Not explicitly stated |
| Matrix | Postmortem Blood | Blood | Oral Fluid |
Note: Data is synthesized from multiple sources and represents a collation of single-laboratory validation studies. Direct inter-laboratory comparison studies for this compound are not widely available.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for sample preparation and instrumental analysis for this compound.
LC-MS/MS Protocols
Sample Preparation: Solid Phase Extraction (SPE)
-
To 0.5 mL of a blood sample, add an internal standard.
-
Add 1.0 mL of a sodium acetate buffer (100 mM; pH 4.5) and vortex.
-
Centrifuge the sample at 3,000 rpm for 10 minutes.
-
Load the supernatant onto a conditioned SPE column.
-
Wash the column with deionized water and an appropriate organic solvent.
-
Dry the column under a stream of nitrogen.
-
Elute the analyte with a suitable elution solvent (e.g., ethyl acetate:ammonium hydroxide, 98:2).
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of a blood sample, add an internal standard and a buffer (e.g., carbonate buffer, pH 9.5).
-
Add an extraction solvent (e.g., methyl-tert-butyl ether with 0.1 M HCl).
-
Vortex the mixture vigorously and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Instrumental Analysis: LC-MS/MS
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is typical.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection and quantification. Two transitions (a quantifier and a qualifier) are monitored for each analyte.
GC-MS Protocols
While less common for quantitative analysis of designer benzodiazepines due to the potential need for derivatization, GC-MS is a valuable tool for qualitative identification.
Sample Preparation
-
An acid/base extraction is typically performed to isolate the drug from the biological matrix. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.
Instrumental Analysis: GC-MS
-
Column: A mid-polarity column, such as a Zebron™ Inferno™ ZB-35HT, is suitable.
-
Carrier Gas: Helium is used as the carrier gas.
-
Injection: A splitless injection is often used for trace analysis.
-
Oven Program: A temperature gradient is employed to separate the analytes.
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Detection: The mass spectrometer is operated in full scan mode for qualitative identification by comparing the resulting mass spectrum to a reference library.
Mandatory Visualizations
Signaling Pathway of this compound
This compound, like other benzodiazepines, exerts its effects by modulating the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in a biological sample using LC-MS/MS.
Caption: A typical analytical workflow for this compound analysis.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of this compound. LC-MS/MS is generally favored for quantitative analysis due to its high sensitivity, specificity, and applicability to a broader range of compounds without the need for derivatization. GC-MS remains a robust method for qualitative confirmation. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the nature of the sample matrix, and the availability of instrumentation. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions regarding the most appropriate analytical strategy for their needs.
A Comparative Metabolic Analysis of Deschloroetizolam and Other Thienodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic profiles of Deschloroetizolam and other prominent thienodiazepines, including Etizolam, Metizolam, and Brotizolam. The information is compiled from in vitro and in vivo studies to facilitate a deeper understanding of their biotransformation pathways, primary metabolites, and pharmacokinetic properties. This objective comparison, supported by experimental data, aims to serve as a valuable resource for researchers in drug metabolism, toxicology, and pharmacology.
Executive Summary
Thienodiazepines, a class of psychoactive compounds structurally related to benzodiazepines, undergo extensive metabolism primarily in the liver. The nature and rate of these metabolic transformations significantly influence their potency, duration of action, and potential for drug-drug interactions. This guide highlights the key metabolic differences and similarities among this compound, Etizolam, Metizolam, and Brotizolam, focusing on Phase I and Phase II metabolic reactions.
This compound , the dechlorinated analog of Etizolam, is metabolized in vitro through hydroxylation, resulting in monohydroxylated and dihydroxylated metabolites[1][2][3]. It is suggested to be half as potent as Etizolam but with a longer duration of action[2][4]. In contrast, Etizolam undergoes a more complex metabolic pathway, including hydroxylation to its major active metabolite α-hydroxyetizolam, as well as hydration, desaturation, and glucuronidation[5][6][7][8][9][10]. Metizolam is primarily metabolized via mono-hydroxylation[11][12]. Brotizolam is rapidly and almost completely metabolized into hydroxylated compounds that are subsequently conjugated for excretion[13][14][15].
Comparative Metabolic Data
The following table summarizes the key metabolic parameters for this compound and other selected thienodiazepines based on available data.
| Compound | Major Metabolic Pathways | Major Metabolites | Elimination Half-Life (t½) | Analytical Methods |
| This compound | Hydroxylation (Phase I) | Monohydroxy-deschloroetizolam, Dihydroxy-deschloroetizolam | Not well-established | LC-QToF-MS, LC-MS/MS |
| Etizolam | Hydroxylation, Hydration, Desaturation (Phase I); Glucuronidation (Phase II) | α-hydroxyetizolam, 8-hydroxyetizolam | 3.4 - 6 hours (Parent) | LC-HRMS, UPLC-Q-Exactive-MS |
| Metizolam | Mono-hydroxylation (Phase I); Glucuronidation (Phase II) | Mono-hydroxylated metabolites (M1, M2), M1-Glucuronide | ~3.4 hours | UPLC-ESI-MS/MS, UHPLC-Q-TOF-MS |
| Brotizolam | Hydroxylation (Phase I); Conjugation (Phase II) | Hydroxylated compounds | 3.6 - 7.9 hours | Not specified in detail |
Metabolic Pathways and Experimental Workflows
The metabolic pathways of these thienodiazepines primarily involve cytochrome P450 (CYP) enzymes for Phase I reactions and UDP-glucuronosyltransferases (UGTs) for Phase II reactions[16]. The general metabolic scheme involves the introduction of polar functional groups to increase water solubility and facilitate excretion.
General Thienodiazepine Metabolism
Caption: Generalized metabolic pathway for thienodiazepines.
In Vitro Metabolism Experimental Workflow
A common experimental approach to studying drug metabolism in vitro involves the use of human liver microsomes (HLMs), which contain a high concentration of CYP enzymes.
Caption: Typical workflow for in vitro metabolism studies.
Detailed Experimental Protocols
In Vitro Metabolism with Human Liver Microsomes (HLM)
This protocol is a generalized representation based on methodologies described for the in vitro metabolism of designer benzodiazepines[1][3][11].
1. Incubation Mixture Preparation:
-
A typical incubation mixture (final volume of 200 µL) contains:
-
Pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration).
-
The thienodiazepine substrate (e.g., 10 µM).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Magnesium chloride (e.g., 5 mM).
-
2. Pre-incubation:
-
The mixture of HLM, substrate, and buffer is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
3. Initiation of Reaction:
-
The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH itself (e.g., 1 mM final concentration).
4. Incubation:
-
The reaction mixture is incubated at 37°C for a specified time (e.g., 60 minutes).
5. Termination of Reaction:
-
The reaction is stopped by adding a quenching solvent, typically a cold organic solvent like acetonitrile or methanol (e.g., 2 volumes), which also serves to precipitate proteins.
6. Sample Preparation for Analysis:
-
The quenched mixture is centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the parent drug and its metabolites, is collected, and may be further concentrated or directly injected for analysis.
7. Analytical Instrumentation:
-
The identification and quantification of metabolites are performed using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS)[17][18][19][20][21]. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is often employed for structural elucidation of unknown metabolites[5][11].
In Vivo Metabolism Studies
In vivo studies, often conducted in animal models or through analysis of human samples, provide a more comprehensive picture of drug metabolism and excretion[6][8][13][15].
1. Drug Administration:
-
The thienodiazepine is administered to the study subjects (e.g., orally or intravenously).
2. Sample Collection:
-
Biological samples such as blood, urine, and feces are collected at various time points post-administration.
3. Sample Preparation:
-
Blood samples are processed to obtain plasma or serum.
-
Urine samples may require enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated metabolites back to their Phase I forms for easier detection.
-
Extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are used to isolate the analytes from the biological matrix.
4. Analytical Detection:
-
The prepared samples are analyzed using sensitive analytical techniques like LC-MS/MS to identify and quantify the parent drug and its metabolites.
Conclusion
The metabolic profiling of this compound and other thienodiazepines reveals distinct yet related biotransformation pathways. While hydroxylation is a common primary metabolic route for all the compared compounds, the specific positions of hydroxylation and the subsequent metabolic steps, including conjugation, differ, leading to variations in their pharmacokinetic profiles. The data presented in this guide, including the comparative tables and generalized experimental protocols, offer a foundational resource for researchers. Further studies employing high-resolution mass spectrometry and detailed pharmacokinetic modeling are necessary to fully elucidate the metabolic fate of these compounds, which is crucial for predicting their pharmacological and toxicological effects.
References
- 1. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and identification of eight designer benzodiazepine metabolites by incubation with human liver microsomes and analysis by a triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychonautwiki.org [psychonautwiki.org]
- 5. Metabolic Profile Analysis of Designer Benzodiazepine Etizolam in Zebrafish and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Profile Analysis of Designer Benzodiazepine Etizolam in Zebrafish and Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism and excretion of the benzodiazepine analogue etizolam in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. Detection of the designer benzodiazepine metizolam in urine and preliminary data on its metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and metabolism of brotizolam in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and metabolism of brotizolam in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and metabolism of brotizolam in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic comparison between Deschloroetizolam and traditional benzodiazepines
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of psychoactive compounds, a comprehensive understanding of pharmacokinetic profiles is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the pharmacokinetic properties of the novel thienodiazepine, Deschloroetizolam, and three traditional benzodiazepines: Diazepam, Lorazepam, and Alprazolam. While robust clinical data for this compound is limited, this guide synthesizes available information and contrasts it with the well-established profiles of its traditional counterparts.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for this compound and the selected traditional benzodiazepines. It is critical to note that the data for this compound is not derived from formal, controlled clinical trials and should be interpreted with caution.
| Parameter | This compound | Diazepam | Lorazepam | Alprazolam |
| Half-Life (t½) | ~6-8 hours (anecdotal) | 20-100 hours (active metabolite up to 100h)[1] | 10-20 hours[2] | 6.3-26.9 hours (mean ~11.2 hours)[3][4] |
| Time to Peak Plasma Concentration (Tmax) | Rapid onset (anecdotal) | 1-1.5 hours[1] | ~2 hours[2][5][6] | 1-2 hours[3][7] |
| Peak Plasma Concentration (Cmax) | Data not available | Varies with dose | ~20 ng/mL (2mg dose)[2] | 8.0-37 ng/mL (0.5-3.0mg dose)[3] |
| Oral Bioavailability | High (anecdotal)[8][9] | >90%[1] | ~85-90%[2][6] | 80-100%[7] |
Experimental Protocols
The pharmacokinetic data for traditional benzodiazepines are typically derived from standardized clinical study protocols. While specific protocols for this compound are not available, a generalized methodology for a human pharmacokinetic study of an orally administered benzodiazepine is outlined below.
Objective: To determine the single-dose pharmacokinetic profile of a benzodiazepine in healthy adult volunteers.
Study Design: An open-label, single-dose, crossover, or parallel-group study.
Participants: A cohort of healthy adult volunteers, screened for inclusion and exclusion criteria (e.g., no concurrent medications, no history of substance abuse, normal liver and kidney function).
Methodology:
-
Informed Consent: All participants provide written informed consent after a thorough explanation of the study procedures and potential risks.
-
Pre-study Screening: Participants undergo a physical examination, electrocardiogram (ECG), and clinical laboratory tests (blood chemistry, hematology, urinalysis) to ensure they meet the health criteria.
-
Drug Administration: After an overnight fast, a single oral dose of the benzodiazepine is administered with a standardized volume of water.
-
Blood Sampling: Serial blood samples are collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.
-
Bioanalytical Method: Plasma concentrations of the parent drug and its major metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]
-
Pharmacokinetic Analysis: The plasma concentration-time data for each participant are analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including Cmax, Tmax, area under the plasma concentration-time curve (AUC), and elimination half-life (t½).
-
Safety Monitoring: Participants are monitored for adverse events throughout the study. Vital signs (blood pressure, heart rate, respiratory rate, and temperature) are measured at regular intervals.
Visualizing Methodologies and Comparisons
To further elucidate the processes and comparisons discussed, the following diagrams are provided.
Caption: Generalized workflow for a clinical pharmacokinetic study.
Caption: Key pharmacokinetic parameter comparison.
Discussion and Conclusion
The comparison reveals significant differences in the pharmacokinetic profiles of this compound and traditional benzodiazepines, primarily concerning their duration of action as indicated by their half-lives.
This compound: Based on limited and anecdotal evidence, this compound appears to be a shorter-acting compound compared to many traditional benzodiazepines.[8][9] Its purported rapid onset and shorter half-life suggest a pharmacokinetic profile that might lead to a more rapid peak effect and a shorter duration of action. However, the lack of formal studies means that its metabolites and their activity are not well-characterized, which could influence its overall clinical effect and duration. In vitro studies have identified hydroxylated metabolites, but their in vivo activity and half-lives are unknown.[2]
Traditional Benzodiazepines:
-
Diazepam: Is a long-acting benzodiazepine with a very long half-life, which is further extended by its active metabolite, desmethyldiazepam.[1] This leads to accumulation with repeated dosing and a prolonged duration of effect.
-
Lorazepam: Is considered an intermediate-acting benzodiazepine.[2] Its metabolism to an inactive glucuronide conjugate results in a more predictable pharmacokinetic profile with less risk of accumulation compared to diazepam.[2]
-
Alprazolam: Has a relatively shorter half-life compared to diazepam, placing it in the short-to-intermediate acting category.[3][4] Its metabolism via oxidation can be influenced by other drugs affecting cytochrome P450 enzymes.[3]
References
- 1. bccsu.ca [bccsu.ca]
- 2. This compound | 40054-73-7 | Benchchem [benchchem.com]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Single and multiple dose pharmacokinetics of etizolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etizolam - Wikipedia [en.wikipedia.org]
- 7. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 8. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 9. Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent findings and advancements in the detection of designer benzodiazepines: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of a Deschloroetizolam Analytical Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for validating the specificity of a Deschloroetizolam analytical standard. Specificity is a critical parameter in analytical method validation, ensuring that the signal measured is unequivocally from the analyte of interest, free from interference from other substances that may be present in the sample matrix. This is particularly crucial for forensic and clinical toxicology where structurally similar compounds can lead to false-positive results.
Here, we compare the analytical characteristics of this compound with two other closely related and commonly encountered designer benzodiazepines: Etizolam and Flubromazolam. The data presented is a synthesis of findings from various analytical studies.
Comparative Analytical Data
The following table summarizes key analytical data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analyses, which are standard techniques for the identification and quantification of these compounds.[1][2]
| Analyte | Molecular Weight ( g/mol ) | GC-MS Retention Time (min) | LC-MS/MS Precursor Ion (m/z) | LC-MS/MS Product Ions (m/z) |
| This compound | 308.40 | 8.60[1] | 309.1[3] | 280.1[3] |
| Etizolam | 342.85 | Not specified | 343.05[3] | 314.1, 206.2[3][4] |
| Flubromazolam | 371.21 | 8.69[1] | 371.0[3] | 292.02[3] |
Note: Retention times and mass spectra can vary based on the specific instrumentation and analytical conditions used. The data above represents typical values reported in the literature.
Experimental Protocols
Detailed methodologies are essential for replicating and verifying analytical results. Below are representative protocols for GC-MS and LC-MS/MS analysis of this compound and related compounds.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol [1]
-
Sample Preparation: Acid/Base extraction.
-
Instrument: Agilent 5975 Series GC/MSD System or equivalent.
-
Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or similar mid-polarity column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Port Temperature: 265 °C.
-
Transfer Line Temperature: 300 °C.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Oven Program: Initial temperature of 60 °C held for 0.5 min, then ramped at 35 °C/min to 340 °C and held for 6.5 min.
-
Injection Mode: Splitless, 1 µL injection volume.
-
MS Scan Range: 40-550 m/z.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol [2][3]
-
Sample Preparation: Solid Phase Extraction (SPE) or simple dilution (e.g., "dilute-and-shoot").
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Kinetex® 2.6 µm Biphenyl, 50 x 3.0 mm or similar.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A time-programmed gradient is used to achieve separation. A typical gradient might start at 15-30% B, increasing to 95-100% B over several minutes.
-
Flow Rate: 500-700 µL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
MS/MS System: SCIEX Triple Quad™ 4500 or Agilent 6460 triple quadrupole MS/MS or equivalent.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Temperature: 550 °C.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Visualization of Analytical Specificity
The following diagrams illustrate the workflow for validating the specificity of a this compound analytical standard and the logical relationship in differentiating it from Etizolam and Flubromazolam.
Caption: Workflow for validating the specificity of an analytical standard.
Caption: Logical relationship for differentiating benzodiazepine analogues.
Discussion
The validation of an analytical standard's specificity relies on demonstrating that the method can distinguish the analyte from other compounds, particularly those with similar chemical structures.
-
Chromatographic Separation: As indicated in the data table, both GC-MS and LC-MS/MS can achieve chromatographic separation of this compound from Etizolam and Flubromazolam.[1][3] The choice of column is critical; for instance, a Biphenyl phase in LC provides good selectivity for these types of compounds.[3] While this compound and Flubromazolam may have close retention times in some GC methods, slight adjustments to the temperature program can improve resolution.[1]
-
Mass Spectrometric Detection: The most definitive specificity is achieved through mass spectrometry. The precursor and product ions listed in the table are unique to each compound, allowing for their unambiguous identification even if they are not fully separated chromatographically.[3] Developing a robust LC-MS/MS method with optimized MRM transitions is therefore the gold standard for specificity.
-
Metabolites: It is also important to consider the metabolites of these drugs, as they can be present in biological samples and potentially interfere with the analysis. For this compound, monohydroxylated and dihydroxylated metabolites have been identified.[5][6][7] A specific analytical method should be able to distinguish the parent drug from its metabolites.
References
- 1. cfsre.org [cfsre.org]
- 2. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.com [phenomenex.com]
- 4. Etizolam Blood Concentrations in 191 Forensic Cases in Ontario, Canada (2019–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the four designer benzodiazepines clonazolam, this compound, flubromazolam, and meclonazepam, and identification of their in vitro metabolites (2015) | Laura M. Huppertz | 68 Citations [scispace.com]
- 6. Characterization of the four designer benzodiazepines clonazolam, this compound, flubromazolam, and meclonazepam, and identification of their in vitro metabolites | springermedizin.de [springermedizin.de]
- 7. Characterization of the four designer benzodiazepines clonazolam, this compound, flubromazolam, and meclonazepam, and identification of their in vitro metabolites | springermedicine.com [springermedicine.com]
A Comparative Analysis of Deschloroetizolam and Other Novel Psychoactive Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Deschloroetizolam with other novel psychoactive substances (NPS), specifically Etizolam, Flubromazolam, and Clonazolam. The information is intended for research, scientific, and drug development purposes only and is based on available experimental and user-reported data.
Introduction
This compound is a thienodiazepine derivative and a structural analog of the more well-known compound, Etizolam.[1][2] Like other benzodiazepines and their analogs, this compound and its counterparts exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[2][3] These substances are positive allosteric modulators, enhancing the effect of GABA on the receptor, which leads to their characteristic anxiolytic, sedative-hypnotic, myorelaxant, and amnesic properties.[4] The emergence of numerous novel psychoactive benzodiazepines on the illicit market necessitates a clear understanding of their comparative pharmacology to aid in research and the development of analytical detection methods.[2]
Pharmacodynamics: Receptor Binding and Potency
The primary mechanism of action for these compounds is their interaction with the benzodiazepine binding site on the GABA-A receptor.[4] The affinity of a compound for this site is a key determinant of its potency. While direct, experimentally determined binding affinity data for this compound is scarce in peer-reviewed literature, a quantitative structure-activity relationship (QSAR) model has been used to predict the binding affinities of several designer benzodiazepines.
It is reported that this compound is approximately half as potent as its parent compound, Etizolam.[1][2] User reports and observational studies have provided qualitative comparisons of the potency of these compounds. Flubromazolam and Clonazolam are consistently reported as being highly potent, with the ability to produce strong sedation and amnesia at very low doses.[2][5] this compound is generally considered to be one of the less potent novel benzodiazepines.[2]
Table 1: Predicted GABA-A Receptor Binding Affinities (QSAR Model)
| Compound | Predicted Binding Affinity (log 1/c) |
| Clobromazolam | 10.14 |
| Flualprazolam | 10.13 |
| Flunitrazolam | 8.88 |
| This compound | Not explicitly stated in the provided search results |
| Etizolam | Not explicitly stated in the provided search results |
| Flubromazolam | Not explicitly stated in the provided search results |
| Clonazolam | Not explicitly stated in the provided search results |
Note: The predicted binding affinity is expressed as the logarithm of the reciprocal of the molar inhibitory concentration (IC50) required to displace 50% of [3H]-diazepam from rat cerebral cortex synaptosomal preparations. Higher values indicate greater predicted binding affinity.[6][7] It is important to note that these are predicted values and may not fully represent the actual binding affinities.
Pharmacokinetics: A Comparative Overview
The pharmacokinetic profiles of these substances, including their absorption, distribution, metabolism, and excretion, determine their onset and duration of action. The available data, while not from a single comparative study, allows for a general comparison.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Etizolam | Flubromazolam | Clonazolam |
| Onset of Action | Rapid[2] | 20-45 minutes[2] | 20-45 minutes[2] | Not specified |
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes (saliva)[8] | 0.5 - 2 hours[9] | 5 - 8 hours[9] | Not specified |
| Elimination Half-Life (t½) | Short[2] | ~3.4 hours (parent), ~8.2 hours (active metabolite)[9] | 10 - 20 hours[9] | ~3.6 hours[2] |
| Bioavailability | High[2] | ~93%[9] | Not well-documented | Not specified |
| Metabolism | Primarily hepatic via CYP450 enzymes.[10] | Primarily hepatic via CYP3A4 and CYP2C19.[9] | Primarily hepatic via CYP3A4/5.[2] | Extensively metabolized.[2] |
| Active Metabolites | Yes (hydroxy-deschloroetizolam)[11] | Yes (α-hydroxyetizolam)[9] | Yes (α-hydroxy-flubromazolam, 4-hydroxy-flubromazolam)[2] | Yes (amino and acetamino metabolites)[2] |
This compound is reported to have a duration of action that is twice as long as Etizolam.[1][2] Flubromazolam is noted for its prolonged elimination half-life, which can lead to extended sedative effects.[2][9]
Comparative Psychoactive Effects
Based on user reports and some clinical observations, the subjective effects of these novel benzodiazepines can be compared.
Table 3: Predominant Psychoactive Effects (Based on User Reports)
| Effect | This compound | Etizolam | Flubromazolam | Clonazolam |
| Anxiolytic (Anxiety Reduction) | High | High | Moderate | Moderate |
| Sedative/Hypnotic | Moderate | Moderate | Very High | High |
| Myorelaxant (Muscle Relaxant) | Present | Present | Present | Present |
| Amnesic (Memory Loss) | Present | Present | Very High | Very High |
| Euphoric | Low | High | Low | Low |
Note: This table is based on qualitative user reports and should be interpreted with caution.[2]
Experimental Protocols
In Vitro GABA-A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the benzodiazepine site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Rat cerebral cortex or a cell line expressing recombinant human GABA-A receptors is homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to pellet the cell membranes containing the receptors. The pellet is washed and resuspended in the assay buffer.
-
Competitive Binding Assay: A constant concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]-Flunitrazepam) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or 37°C) for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]
In Vivo Animal Models for Pharmacodynamic Assessment
Objective: To evaluate the sedative, anxiolytic, and myorelaxant effects of a test compound in a living organism.
Methodologies:
-
Sedative/Hypnotic Effects (Loss of Righting Reflex): Animals (e.g., mice or rats) are administered the test compound. The dose at which 50% of the animals lose their righting reflex (the ability to return to an upright position when placed on their back) is determined (HD50).
-
Anxiolytic Effects (Elevated Plus Maze): This test is based on the natural aversion of rodents to open and elevated spaces. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.
-
Myorelaxant Effects (Rotarod Test): This test assesses motor coordination and muscle relaxation. Animals are placed on a rotating rod, and the time they are able to remain on the rod before falling is measured. Myorelaxant compounds decrease the time spent on the rotarod.
For each of these models, dose-response curves are generated to determine the potency of the test compound.[13][14]
Visualizations
Caption: Modulation of the GABA-A receptor by this compound.
References
- 1. psychonautwiki.org [psychonautwiki.org]
- 2. Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meded101.com [meded101.com]
- 4. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flubromazolam - Wikipedia [en.wikipedia.org]
- 6. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines | springermedizin.de [springermedizin.de]
- 8. Recent findings and advancements in the detection of designer benzodiazepines: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. j-initiative.org [j-initiative.org]
- 11. Comparison of Benzodiazepine Pharmacology - The Alliance for Benzodiazepine Best Practices [benzoreform.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating Deschloroetizolam Concentration with Pharmacological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Deschloroetizolam, a designer thienodiazepine, and its pharmacological effects in relation to its concentration. Due to the limited availability of controlled scientific studies on this compound, this guide draws upon existing case reports and qualitative data, and contrasts it with the well-documented concentration-effect profiles of established benzodiazepines, namely alprazolam and lorazepam. This objective comparison, supported by available experimental data, aims to offer a valuable resource for research and drug development.
I. Comparative Pharmacological Profiles
This compound is a structural analog of etizolam, differing by the absence of a chlorine atom on the phenyl ring.[1] It is classified as a short-acting thienotriazolodiazepine and is reported to be less potent than its parent compound, etizolam.[2] Like other benzodiazepines, this compound exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor.[3] Reports from recreational users and limited studies indicate that this compound has a rapid onset of action and produces hypnotic, muscle-relaxant, amnesic, and depressant effects.[3]
In contrast, alprazolam and lorazepam are well-characterized benzodiazepines with established therapeutic uses for anxiety and panic disorders. Their pharmacokinetic and pharmacodynamic profiles have been extensively studied, providing a clear correlation between plasma concentrations and clinical effects.
II. Quantitative Data Presentation
The following tables summarize the available quantitative data correlating drug concentration with pharmacological effects for this compound and its comparators. It is critical to note the limitations of the this compound data, which is derived from a single self-administration report and a post-mortem case, and therefore should be interpreted with caution.
Table 1: this compound Concentration and Observed Effects
| Biological Matrix | Concentration | Observed Pharmacological Effects/Context |
| Saliva | Peak at 30 min (specific concentration not detailed in available abstracts) after 6 mg oral dose | In a self-administration study, the subject's overall behavior changed rapidly within 15 minutes, with both physical and cognitive effects described. The drug was detectable in saliva for 18 hours.[2][4] Physical effects included fatigue, dizziness, and language disorders.[3] |
| Femoral Blood | 11 µg/L | Detected in a post-mortem analysis of a 31-year-old male drug abuser. The time between death and discovery was estimated to be less than 48 hours.[2] The pharmacological state at the time of death cannot be definitively correlated to this concentration alone due to potential poly-drug use and post-mortem redistribution. |
Table 2: Alprazolam Plasma Concentration and Pharmacological Effects
| Plasma Concentration (ng/mL) | Pharmacological Effects |
| > 20 | Significant therapeutic response in panic disorder, with 70% of patients achieving complete remission of spontaneous panic attacks.[5] Optimal reduction of anxiety associated with panic disorder is observed in the 20 to 40 µg/L range.[6] |
| 20 - 39 | Maximal patient- and physician-rated global improvement and reductions in Hamilton Anxiety and Depression Scale scores. No further benefit was observed at higher levels.[5] |
| > 40 | May be required for the suppression of actual panic attacks.[6] |
| Increasing Concentrations | The frequency of Central Nervous System (CNS)-depressant side effects, such as sedation, increases with higher plasma levels.[5] A 1 mg dosage increment produces, on average, a 10 ng/mL increase in the steady-state level of the parent drug.[7] Significant therapeutic response was observed in subjects who achieved concentrations greater than 20 ng/mL.[7] |
Table 3: Lorazepam Plasma Concentration and Pharmacological Effects
| Plasma Concentration (ng/mL) | Pharmacological Effects |
| 12.2 - 15.3 (EC50) | The mean calculated half-maximal effective concentration (EC50) for producing psychomotor and memory impairment in healthy volunteers following a single 2 mg oral dose.[8] This indicates the concentration at which 50% of the maximal effect is observed. |
| 33.4 ± 4.8 (Cmax) | The mean maximum plasma concentration observed after a single 2 mg oral dose in healthy volunteers.[8] At these concentrations, significant impairment of psychomotor and memory tests was observed.[8] |
| General Correlation | Good correlations have been found between most pharmacodynamic parameters (psychomotor performance and memory) and the logarithm of the serum concentration for both conventional and sustained-release formulations.[9] The relationship between plasma concentrations and the intensity of effects shows a counterclockwise hysteresis, indicating a delay between peak plasma concentration and peak effect.[8] A 2 mg oral dose can lead to subjective feelings of sleepiness and dizziness, with the time to reach maximum sleepiness being delayed compared to the time of maximal lorazepam concentrations.[10] |
III. Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and advancement of research.
Protocol 1: Self-Administration Study of this compound (as inferred from reports)
-
Objective: To observe the pharmacokinetic profile and subjective effects of this compound after a single oral dose.
-
Subject: A single volunteer researcher.[4]
-
Dosage: 6 mg of this compound taken orally.[4]
-
Sample Collection: Oral fluid was collected over 18 hours using a NeoSal device.[4]
-
Analysis: The concentration of this compound in saliva was measured over time to determine its pharmacokinetic profile, including time to peak concentration.
-
Pharmacodynamic Assessment: Subjective physical and cognitive effects were observed and recorded by the researcher.[4] This included noting the onset of effects and the types of impairment experienced.[3]
Protocol 2: Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling of Lorazepam
-
Objective: To characterize the relationship between plasma lorazepam concentrations and the intensity of its psychomotor and memory effects.[8]
-
Study Design: A randomized, double-blind, placebo-controlled, two-way crossover study.[8]
-
Subjects: Healthy volunteers.[8]
-
Dosage: A single 2 mg oral dose of lorazepam.[8]
-
Pharmacokinetic Sampling: Blood samples were collected at predetermined time points to measure plasma lorazepam concentrations.[8]
-
Pharmacodynamic Assessments: A battery of psychomotor and memory tests were administered at various times after drug administration. These tests could include:
-
Data Analysis: The relationship between plasma concentrations and the intensity of the effects was analyzed using a PK/PD modeling approach, often employing an effect compartment model and a sigmoid Emax model to calculate parameters like EC50.[8]
Protocol 3: Assessment of Benzodiazepine-Induced Sedation
-
Objective: To objectively measure the level of sedation induced by a benzodiazepine.
-
Methodology:
-
Bispectral Index (BIS) Monitoring: A noninvasive method that uses a sensor placed on the forehead to measure the hypnotic effect of sedative drugs on the brain through processed electroencephalographic (EEG) signals.[11]
-
Observational Scales: Standardized scales like the COMFORT scale can be used to assess the level of sedation in a clinical setting, particularly in ventilated patients.[11]
-
-
Procedure:
-
Administer the benzodiazepine (e.g., midazolam) at a specified dose.[11]
-
Record BIS values and/or observational scale scores at regular intervals post-administration.[11]
-
Correlate the measured sedation levels with the drug concentration (if blood samples are taken concurrently) or with the administered dose and time course.
-
IV. Visualizations
Diagram 1: Signaling Pathway of this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Recent findings and advancements in the detection of designer benzodiazepines: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 5. Plasma alprazolam concentrations. Relation to efficacy and side effects in the treatment of panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of alprazolam. Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The relationship of alprazolam dose to steady-state plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic-pharmacodynamic analysis of mnesic effects of lorazepam in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Pharmacodynamic Differentiation of Lorazepam Sleepiness and Dizziness Using an Ordered Categorical Measure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Anxiolytic Properties of Deschloroetizolam and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anxiolytic effects of the thienodiazepine derivative, Deschloroetizolam, and the classical benzodiazepine, Diazepam. While Diazepam has been extensively studied and serves as a benchmark anxiolytic, this compound is a newer compound with less comprehensive publicly available experimental data. This document aims to synthesize the existing information to facilitate a scientific comparison for research and drug development purposes.
Mechanism of Action: A Shared Pathway with Subtle Differences
Both this compound and Diazepam exert their anxiolytic effects by acting as positive allosteric modulators of the GABA-A (γ-aminobutyric acid type A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to a site on the receptor distinct from the GABA binding site, these compounds enhance the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This neuronal inhibition underlies their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.
Diazepam is a non-selective agonist at the benzodiazepine binding site of the GABA-A receptor, with affinity for various alpha subunit-containing receptors (α1, α2, α3, and α5). The anxiolytic effects are primarily mediated by its action on α2 and α3 subunits, while interaction with the α1 subunit is associated with sedative effects.
This compound, as a thienodiazepine, also modulates the GABA-A receptor. While specific binding affinities for various subunits are not well-documented in peer-reviewed literature, it is understood to function in a similar manner to other benzodiazepine-site agonists.
Figure 1. Signaling pathway of this compound and Diazepam via the GABA-A receptor.
Comparative Pharmacological Data
Direct, head-to-head experimental comparisons of this compound and Diazepam are limited. The following table summarizes available quantitative data from various sources. It is crucial to note that much of the information on this compound is derived from user reports and extrapolated data, whereas the data for Diazepam is from controlled preclinical and clinical studies.
| Parameter | This compound | Diazepam | References |
| Potency (Anxiolytic) | Anecdotal evidence suggests ~2 mg is equivalent to 10 mg of Diazepam.[1] | Well-established anxiolytic effects at doses of 0.25-3.0 mg/kg in rodents.[1][2] | [1][2] |
| GABA-A Receptor Binding Affinity (Ki) | Predicted binding affinity (log 1/c) available from QSAR models; experimental Ki values not widely published. | Ki values for various αβγ subunit combinations are well-documented (e.g., in the nanomolar range). | [3][4] |
| Onset of Action | Reported to have a relatively fast onset of action.[5] | Rapidly absorbed with a fast onset of action. | |
| Duration of Action | Thought to be twice as long as its parent compound, etizolam.[5] | Long-acting, with a half-life of 20-100 hours (including active metabolites). | |
| Blood-to-Plasma Ratio | 0.68 ± 0.06 | 0.51 - 0.59 | [3] |
Experimental Protocols
Elevated Plus-Maze (EPM) for Anxiolytic Activity
The Elevated Plus-Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animals: Typically mice or rats are used. Animals are handled for several days prior to testing to reduce stress.
-
Procedure:
-
Animals are administered the test compound (this compound or Diazepam) or a vehicle control, typically via intraperitoneal (i.p.) injection, 30 minutes before the test.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal's behavior is recorded for a set period, usually 5 minutes, by an overhead video camera and tracking software.
-
-
Data Analysis: Key parameters measured include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total arm entries (as a measure of general locomotor activity).
-
An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.
Figure 2. Experimental workflow for the Elevated Plus-Maze test.
Benzodiazepine Receptor Binding Assay
This in vitro assay determines the affinity of a compound for the benzodiazepine binding site on the GABA-A receptor.
Methodology:
-
Receptor Preparation: Membranes are prepared from brain tissue (e.g., rat cerebral cortex) or from cell lines (e.g., HEK293 cells) expressing specific recombinant GABA-A receptor subtypes.
-
Radioligand: A radiolabeled benzodiazepine, such as [³H]-Flunitrazepam, is used.
-
Procedure:
-
The prepared membranes are incubated with the radioligand and varying concentrations of the test compound (this compound or Diazepam).
-
The incubation is carried out at a specific temperature (e.g., 0-4°C or 37°C) for a set duration to reach equilibrium.
-
The bound and unbound radioligand are separated by rapid filtration.
-
-
Data Analysis:
-
The radioactivity of the filters (representing the bound radioligand) is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity. A lower Ki value indicates a higher binding affinity.
-
Comparative Summary and Future Directions
Diazepam is a well-characterized anxiolytic with a broad range of preclinical and clinical data supporting its efficacy. Its dose-dependent anxiolytic effects are reliably demonstrated in animal models such as the elevated plus-maze.[1][2][6][7][8][9]
For researchers and drug development professionals, the following are key considerations:
-
Data Gaps for this compound: There is a clear need for rigorous preclinical studies to characterize the pharmacological profile of this compound. This includes determining its binding affinities for various GABA-A receptor subtypes and conducting dose-response studies in validated animal models of anxiety.
-
Potential for Subtype Selectivity: Investigating the binding profile of this compound across different GABA-A receptor alpha subunits could reveal a more selective mechanism of action compared to the non-selective profile of Diazepam. This could have implications for its therapeutic index, potentially separating anxiolytic effects from sedative and myorelaxant properties.
-
Pharmacokinetic Differences: The pharmacokinetic profiles of these two compounds, including their metabolism and the activity of their metabolites, will significantly influence their clinical effects and dosing regimens.
References
- 1. scielo.br [scielo.br]
- 2. Diazepam effects on anxiety-related defensive behavior of male and female high and low open-field activity inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Deschloroetizolam: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Deschloroetizolam, a thienodiazepine analog used in research, requires careful handling and disposal to ensure the safety of personnel and the environment.[1] This guide provides a comprehensive overview of the recommended procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste management principles.
Characterization of this compound Waste
Before disposal, it is essential to characterize the waste stream containing this compound. Waste can be broadly categorized as follows:
-
Pure, Unused this compound: Expired or surplus stock of the chemical.
-
Contaminated Materials (Trace Waste): Items with residual contamination, such as personal protective equipment (PPE), empty containers, weighing papers, and spill cleanup materials.
-
Solutions of this compound: Solutions of the compound in various solvents.
It is crucial to consult the Safety Data Sheet (SDS) for this compound, which provides information on its physical and chemical properties, hazards, and handling precautions.[2][3] While some sources may not classify this compound as hazardous under the Globally Harmonized System (GHS)[3], it is prudent to treat it as a hazardous chemical due to its psychoactive nature and its classification as a designer benzodiazepine.[4]
Step-by-Step Disposal Procedures
The following steps outline the proper disposal of this compound waste in a laboratory setting. These procedures are based on general guidelines for hazardous chemical waste management and should be adapted to comply with institutional and local regulations.[5][6][7][8][9]
1. Waste Segregation and Collection:
-
Do not dispose of this compound or its containers in the regular trash or down the drain. [5][6] Chemical waste must be managed separately from general waste.
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.[7] For instance, store it separately from strong acids, bases, and oxidizers.[2][7]
-
Collect all waste in designated, properly labeled hazardous waste containers.[5][8]
2. Container Management:
-
Use containers that are compatible with this compound and any solvents used.[7][9] Plastic containers are often preferred for chemical waste.[8]
-
Ensure containers are in good condition, with no leaks or cracks, and have a secure, screw-on cap.[7][9]
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name, "this compound."[5][7] If it is a solution, list all components and their approximate percentages.[7]
-
Keep the waste container closed at all times, except when adding waste.[6][7][8]
-
Do not overfill containers; leave at least one inch of headspace to allow for expansion.[7]
3. Storage of Waste:
-
Store the hazardous waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[7][8]
-
The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.
-
Ensure the SAA is inspected weekly for any signs of leakage.[7]
-
Follow institutional limits for the amount of waste that can be accumulated and the maximum storage time (often up to one year for partially filled containers).[7][8]
4. Disposal of Empty Containers:
-
A container that held this compound should be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent.[6]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[6]
-
After triple-rinsing, deface the original label on the container before disposing of it as regular trash.[6]
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for the pickup and disposal of the hazardous waste.[6][8]
-
Do not attempt to transport the hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste management company.[10]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters related to the storage and disposal of hazardous chemical waste in a laboratory setting, based on general guidelines.
| Parameter | Guideline | Citation |
| Maximum Waste Accumulation in SAA | 55 gallons of hazardous waste | [8] |
| Maximum Acutely Toxic Waste in SAA | 1 quart of liquid or 1 kilogram of solid | [8] |
| Container Headspace | At least 1 inch | [7] |
| Maximum Container Weight | 15 kg | [5] |
| SAA Storage Time (Partially Filled) | Up to 1 year | [7] |
| Removal Time for Full Containers | Within 3 days of becoming full | [7] |
Experimental Protocols
Hypothetical Experimental Protocol for UV/H2O2 Degradation (for research purposes only, not for routine disposal):
-
Prepare a dilute aqueous solution of this compound.
-
Adjust the pH of the solution to approximately 7.0.
-
Add hydrogen peroxide (H2O2) to the solution. The concentration of H2O2 would need to be optimized.
-
Expose the solution to a UV light source.
-
Monitor the degradation of this compound over time using an appropriate analytical method, such as HPLC-UV.
Note: This is a generalized experimental outline and would require significant development and safety assessment before implementation. The degradation products would also need to be identified and characterized to ensure they are less hazardous than the parent compound.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. caymanchem.com [caymanchem.com]
- 2. syntharise.com [syntharise.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. frontiersin.org [frontiersin.org]
- 12. Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Research: A Comprehensive Guide to Handling Deschloroetizolam
For researchers, scientists, and drug development professionals, the safe handling of potent research compounds like Deschloroetizolam is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. Adherence to these procedural steps is critical for minimizing exposure risk and maintaining a safe research environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a combination of a fit-tested N95 (or higher) respirator with safety goggles and a face shield.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving with chemical-resistant gloves (e.g., nitrile).- Disposable sleeves. | High risk of aerosolization and inhalation of the potent powder. Full respiratory and skin protection is crucial to prevent exposure.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.- Lab coat.- Chemical splash goggles or safety glasses with side shields.- Single pair of chemical-resistant gloves (e.g., nitrile).[1] | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. Engineering controls are the primary means of protection.[2] |
| In Vitro / In Vivo Dosing | - Lab coat.- Safety glasses.- Appropriate chemical-resistant gloves for the solvent and compound. | Focus on preventing skin and eye contact. The specific procedure will dictate the necessary level of containment.[1] |
Note on Glove Selection: The choice of glove material is critical for chemical resistance. Nitrile gloves are a good general-use option for solvents, oils, and some acids and bases.[3] For handling highly toxic materials or for extended contact, Norfoil gloves are recommended.[3] Always check for rips or punctures before use and remove and replace them immediately if a chemical splashes on them.[3] Never wash or reuse disposable gloves.[3]
Operational Plan: Step-by-Step Handling and Disposal
This section provides a procedural, step-by-step guide for the safe handling of this compound from receipt to disposal.
Pre-Handling Preparations
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Designate a Work Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize the risk of contamination.[2]
-
Assemble Materials: Gather all necessary equipment, including PPE, weighing paper, spatulas, and waste containers, before handling the compound.
-
Prepare for Spills: Ensure a spill kit is readily available and that you are familiar with its use.
Handling Procedures
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If working with the powdered form, carefully weigh the desired amount on a tared weigh paper inside a chemical fume hood. Use a spatula to handle the powder and avoid creating dust.
-
Solution Preparation: If preparing a solution, add the weighed this compound to the solvent in a suitable container within the fume hood. Cap the container and mix gently.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and your initials.
Post-Handling Procedures
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate deactivating agent, followed by a thorough cleaning.
-
Doffing PPE: Remove PPE in the correct sequence to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then eye and respiratory protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local and regional authority requirements.[4]
-
Segregate Waste: All disposable items that have come into contact with this compound, including gloves, weigh papers, pipette tips, and empty vials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Aqueous Waste: Collect any aqueous waste containing this compound in a sealed, labeled container. Do not mix with other waste streams unless compatibility has been confirmed.[1]
-
Sharps: Any contaminated sharps, such as needles or syringes, should be disposed of in a designated sharps container.
-
Waste Pickup: Arrange for the disposal of all hazardous waste through a certified hazardous waste vendor.[1]
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
